1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyridin-3-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFNTGSKWLCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Methyl-1-(pyridin-3-yl)ethylamine Dihydrochloride
Synonyms: 2-(Pyridin-3-yl)propan-2-amine dihydrochloride;
Executive Summary & Chemical Identity
1-Methyl-1-(pyridin-3-yl)ethylamine dihydrochloride is a specialized heterocyclic building block characterized by a gem-dimethyl substitution at the
In drug discovery, this moiety is strategically employed to:
-
Block Metabolic Hotspots: The gem-dimethyl group prevents cytochrome P450-mediated
-hydroxylation/deamination, a common clearance pathway for primary amines. -
Lock Bioactive Conformations: The steric bulk restricts bond rotation, entropically favoring the binding of the ligand to its target (e.g., Kinase pockets or GPCRs).
-
Modulate Basicity: The electron-withdrawing pyridine ring, combined with the steric environment, fine-tunes the pKa of the primary amine, influencing membrane permeability and solubility.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 209.12 g/mol (Dihydrochloride) |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calculated) | Pyridine |
| Hygroscopicity | High (Dihydrochloride salt requires desiccated storage) |
Synthetic Utility & Reaction Engineering
Retrosynthetic Analysis
The synthesis of this scaffold typically avoids direct alkylation of 3-cyanopyridine due to over-addition issues. The preferred industrial route proceeds via 3-acetylpyridine , utilizing a Grignard/Lithium addition followed by a Ritter reaction or Azide interconversion.
Synthesis Workflow (Graphviz)
The following diagram outlines the scalable synthesis route converting 3-acetylpyridine to the final amine dihydrochloride.
Figure 1: Synthetic pathway from 3-acetylpyridine involving a Ritter reaction sequence to install the hindered amine.
Critical Reaction Parameters
-
The Gem-Dimethyl Challenge: The steric hindrance of the two methyl groups makes standard nucleophilic substitutions (SN2) on the tertiary carbon impossible. Therefore, synthetic transformations must proceed via SN1 mechanisms (stable tertiary carbocation intermediate) or radical pathways.
-
Coupling Reactions: When using this molecule in amide coupling (e.g., drug synthesis), the steric bulk significantly reduces the nucleophilicity of the amine.
-
Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt.
-
Base Requirement: Since the material is a dihydrochloride, at least 3.0 equivalents of tertiary base (DIPEA) are required to neutralize both HCl molecules and liberate the amine.
-
Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Objective: Coupling 1-Methyl-1-(pyridin-3-yl)ethylamine (released from 2HCl salt) to a carboxylic acid (R-COOH).
Reagents:
-
Carboxylic Acid (1.0 eq)
-
1-Methyl-1-(pyridin-3-yl)ethylamine 2HCl (1.2 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and stir for 5 minutes at Room Temperature (RT) to form the activated ester. -
Salt Neutralization (Critical): In a separate vial, dissolve the amine dihydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial and vortex to pre-neutralize.
-
Coupling: Add the pre-neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The steric bulk may slow kinetics; if conversion is <50% after 4h, heat to 50°C.
-
Workup: Dilute with EtOAc, wash with saturated
(3x) and Brine (1x). Dry over .[2] -
Validation: The product should show a mass shift of M+135 (fragment) relative to the acid.
Protocol B: Free Base Isolation
Context: For reactions sensitive to chloride ions or excess salts (e.g., Pd-catalyzed Buchwald-Hartwig aminations).
-
Dissolve the dihydrochloride salt in minimal water (approx. 1g/5mL).
-
Cool to 0°C. Add 5M NaOH dropwise until pH > 12.
-
Extract immediately with DCM (3 x 10mL). Note: The free base is moderately water-soluble; do not use large aqueous volumes.
-
Dry organic layer over
(anhydrous). Avoid as it is slightly acidic. -
Concentrate in vacuo at low temperature (<30°C). The free base is volatile and may sublime.
Biological Context & SAR Logic
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The introduction of the gem-dimethyl group alters the bond angles of the connecting chain. By compressing the internal bond angle at the quaternary carbon, it forces the amine and the pyridine ring closer together spatially. This reduces the entropic penalty of binding to a protein target.
Metabolic Stability
In standard medicinal chemistry, a benzylic amine (Pyridine-
-
Mechanism: P450 abstracts a hydrogen from the
-carbon, leading to an imine, which hydrolyzes to an aldehyde and ammonia (Deamination). -
Solution: The 1-Methyl-1-(pyridin-3-yl)ethylamine scaffold has no
-hydrogens . This renders the position chemically inert to oxidative deamination, significantly extending the metabolic half-life ( ) of the drug candidate.
Structure-Activity Relationship (SAR) Logic Flow
Figure 2: Medicinal chemistry rationale for selecting the gem-dimethyl pyridine scaffold.
Handling and Safety
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (
/Ar). Exposure to air will turn the crystalline powder into a sticky gum, complicating stoichiometry. -
Acidity: A 1M aqueous solution will have a pH < 2.0. It is corrosive to metals.
-
Toxicology: Pyridine derivatives can be irritants. While specific tox data on this intermediate is limited, treat as a potential skin sensitizer and respiratory irritant.
References
-
ChemicalBook. (2024). 1-Methyl-1-pyridin-3-yl-ethylamine Properties and CAS Data. Retrieved from
-
PubChem. (2024).[3] 2-(Pyridin-3-yl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from
-
Talele, T. T. (2018).[4][5][6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] (Discussion of Thorpe-Ingold and metabolic stability). Retrieved from
-
Kaga, A., et al. (2017).[2] C2 Amination of Pyridine with Primary Amines. Angewandte Chemie Int. Ed. (Context on Pyridine amination reactivity). Retrieved from
-
Vertex Pharmaceuticals. (2012). Patent WO2012158869: Inhibitors of Influenza Virus Replication. (Example of scaffold usage in drug synthesis). Retrieved from
Sources
- 1. chem960.com [chem960.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is a synthetic compound with a structure suggestive of potential neuroactivity. However, its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. We will delve into a hypothesis-driven approach, grounded in the molecule's structural motifs, and outline a series of in vitro and in vivo experiments to elucidate its molecular targets and physiological effects. This document serves as a roadmap for discovery, complete with detailed experimental protocols, data interpretation strategies, and visualizations of potential pathways and workflows.
Introduction and Structural Analysis
The chemical structure of 1-Methyl-1-pyridin-3-YL-ethylamine features two key pharmacophores: a pyridine ring and an α-methyl-ethylamine side chain. This combination is reminiscent of several classes of centrally active agents, suggesting a range of potential molecular targets.
-
The Pyridine Ring: This nitrogen-containing aromatic ring is a bioisostere of a phenyl ring but with distinct electronic properties. It is a fundamental component of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). The nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with receptor binding pockets.
-
The α-Methyl-ethylamine Moiety: This structural feature is the hallmark of phenethylamines, a class of compounds that includes amphetamine and its derivatives. These molecules are well-known for their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of 1-Methyl-1-pyridin-3-YL-ethylamine:
-
Hypothesis 1: Nicotinic Acetylcholine Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator at various subtypes of nAChRs.
-
Hypothesis 2: Monoamine System Disruption: The compound may function as a substrate for monoamine transporters (DAT, NET, SERT), leading to neurotransmitter release and/or inhibition of reuptake.
It is also plausible that the compound exhibits a polypharmacological profile, interacting with multiple targets. Therefore, a broad initial screening is essential.
Proposed Experimental Workflow for Mechanistic Elucidation
To systematically test our hypotheses, a multi-tiered experimental approach is recommended, progressing from broad in vitro screening to more focused in vivo characterization.
Caption: Proposed experimental workflow for characterizing 1-Methyl-1-pyridin-3-YL-ethylamine.
In Vitro Characterization: Identifying Molecular Targets
Receptor Binding Affinity
The initial step is to determine the binding profile of the compound across a wide range of CNS targets. A competitive radioligand binding assay is a robust method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human nAChR subtypes or HEK293 cells expressing human DAT, NET, or SERT).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs, [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells with an excess of a known, non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity Profile
| Target | Radioligand | Ki (nM) |
| α4β2 nAChR | [³H]Epibatidine | 50 |
| α7 nAChR | [³H]Methyllycaconitine | >10,000 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 80 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 2500 |
| D₂ Dopamine Receptor | [³H]Spiperone | >10,000 |
| 5-HT₂A Serotonin Receptor | [³H]Ketanserin | >10,000 |
Functional Activity at Monoamine Transporters
If binding to monoamine transporters is observed, the next step is to determine the functional consequence of this interaction (i.e., reuptake inhibition vs. substrate-mediated release).
Experimental Protocol: In Vitro Neurotransmitter Release Assay
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude mitochondrial pellet (P2), which is enriched in synaptosomes.
-
-
Loading with Radiolabeled Neurotransmitter:
-
Resuspend the P2 pellet and incubate with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake via the transporters.
-
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess radiolabel.
-
Aliquot the synaptosomes into a superfusion apparatus.
-
Perfuse the synaptosomes with buffer and collect fractions at regular intervals to establish a baseline release rate.
-
Switch to a buffer containing the test compound (1-Methyl-1-pyridin-3-YL-ethylamine) or a known releasing agent (e.g., amphetamine) or a reuptake inhibitor (e.g., cocaine) as a control.
-
Continue collecting fractions to measure the effect of the compound on neurotransmitter efflux.
-
At the end of the experiment, perfuse with a depolarizing agent (e.g., high potassium buffer) to induce maximal release.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction.
-
Express the release as a percentage of the total synaptosomal content of the radiolabeled neurotransmitter.
-
Compare the release profile induced by the test compound to that of the controls. A significant increase in efflux above baseline is indicative of a releasing agent.
-
A Framework for the Preclinical Pharmacokinetic Characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
The development of novel small molecules necessitates a thorough understanding of their pharmacokinetic profiles to bridge the gap between discovery and clinical application. This technical guide outlines a comprehensive, field-proven strategy for the preclinical pharmacokinetic characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, a compound for which public domain data is not currently available. We present a logical, phased approach, beginning with fundamental physicochemical analysis and progressing through a suite of robust in vitro and in vivo assays designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice. By establishing a self-validating system of assays, from bioanalytical method development to predictive human scaling, this guide provides the framework to generate a complete pharmacokinetic dossier essential for advancing a novel chemical entity.
Introduction and Physicochemical Foundation
1-Methyl-1-pyridin-3-YL-ethylamine is a small molecule featuring a pyridine ring and an ethylamine side chain. The dihydrochloride salt form suggests good aqueous solubility, a favorable starting point for formulation. Understanding the molecule's journey through the body—its ADME profile—is critical for predicting its safety and efficacy, guiding dose selection, and identifying potential drug-drug interactions. In the absence of published data, a systematic investigation is required.
The first step in any pharmacokinetic characterization is to understand the molecule's fundamental physicochemical properties. These parameters govern its behavior in biological systems and are essential for designing and interpreting subsequent ADME studies.
| Property | Predicted/Known Value | Source | Rationale and Implication for Experimental Design |
| Molecular Formula | C₈H₁₂N₂ | - | Defines the exact mass for mass spectrometry-based quantification. |
| Molecular Weight | 136.19 g/mol | - | Falls well within the typical range for orally bioavailable small molecules. |
| pKa (Predicted) | 8.81 ± 0.25 | [1] | The basic nature (due to the ethylamine group) will influence its charge state and solubility in the gastrointestinal tract and its interaction with acidic tissues and transporters. The pH of buffers used in permeability and solubility assays should be chosen accordingly. |
| Boiling Point | 110 °C (at 15 Torr) | [1] | Indicates sufficient volatility for potential analysis by Gas Chromatography (GC), although Liquid Chromatography (LC) is more common for non-volatile salts. |
| Density (Predicted) | 0.997 ± 0.06 g/cm³ | [1] | Standard physical property. |
| LogP (Predicted) | ~1.2 (for 3-methylpyridine) | [2] | The predicted lipophilicity for a core component is in a range often associated with good membrane permeability. Experimental determination is crucial to confirm this prediction. |
A Systematic Approach to Preclinical ADME Profiling
A successful preclinical ADME evaluation is a tiered process, moving from high-throughput in vitro screens to more complex in vivo studies.[3][4] This progression allows for early identification of potential liabilities and conserves resources.
Absorption: Will the Compound Reach the Bloodstream?
Oral drug administration is the most common and preferred route. Therefore, assessing intestinal permeability is a critical early step.
In Vitro Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell permeability assay is the industry standard for predicting human oral absorption.[5][6] These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[6][7]
Causality of Experimental Choice: This assay is chosen because it not only evaluates passive diffusion but also identifies the involvement of active transporters, particularly efflux pumps like P-glycoprotein (P-gp), which can significantly limit drug absorption.[7][8]
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and monolayer formation.[9]
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A TEER value ≥ 200 Ω x cm² is typically required.[8][9]
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer.[8]
-
Sampling: At predefined time points (e.g., 2 hours), samples are taken from the receiver compartment (B side for A→B transport, A side for B→A transport).[8]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated.
-
Papp (A→B): Permeability in the absorptive direction.
-
Papp (B→A): Permeability in the secretive (efflux) direction.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]
-
Self-Validating System: The protocol includes high and low permeability control compounds (e.g., propranolol and atenolol) and known substrates of efflux pumps (e.g., talinolol for P-gp) to validate the performance of the cell monolayer in each experiment.[7]
| Parameter | Hypothetical Result | Interpretation |
| Papp (A→B) (x 10⁻⁶ cm/s) | 15 | High permeability, suggesting good potential for passive absorption. |
| Papp (B→A) (x 10⁻⁶ cm/s) | 18 | Permeability in the reverse direction is similar to the absorptive direction. |
| Efflux Ratio | 1.2 | The compound is likely not a significant substrate of efflux transporters. |
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be cleared.[10]
Plasma Protein Binding (PPB): The Equilibrium Dialysis Method
Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins like albumin and α1-acid glycoprotein.[10][11]
Causality of Experimental Choice: This method is preferred because it minimizes experimental artifacts and allows the system to reach a true equilibrium between the bound and unbound drug, providing an accurate measure of the free fraction (fu).[11][12]
Experimental Protocol: Equilibrium Dialysis
-
Device Setup: A dialysis device consisting of two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins but allows the small molecule to pass) is used.
-
Loading: Plasma (from multiple species, including human) is loaded into one chamber, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is loaded into the other. The test compound is spiked into the plasma chamber.
-
Incubation: The device is sealed and incubated at 37°C with gentle shaking for a sufficient duration (e.g., 4-6 hours) to reach equilibrium.[10]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations in both chambers are measured by LC-MS/MS.
-
Calculation:
-
Percent Bound: (1 - [Concentration in buffer] / [Concentration in plasma]) x 100
-
Fraction Unbound (fu): [Concentration in buffer] / [Concentration in plasma]
-
Self-Validating System: The experiment includes control compounds with known high and low binding (e.g., warfarin and metoprolol) to ensure the validity of the assay. Mass balance is also checked to ensure compound stability and minimal non-specific binding to the device.
| Species | Hypothetical Fraction Unbound (fu) | Implication |
| Mouse | 0.25 (25% free) | Moderate binding. |
| Rat | 0.22 (22% free) | Similar to mouse. |
| Dog | 0.30 (30% free) | Slightly lower binding than rodents. |
| Human | 0.28 (28% free) | Good correlation across species, suggesting preclinical models are relevant. |
Metabolism: How is the Compound Modified?
Metabolism, primarily in the liver, is a major route of elimination for many drugs and a key determinant of drug half-life and potential for drug-drug interactions.[13]
In Vitro Metabolic Stability: The Liver Microsomal Assay
This assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[13][14]
Causality of Experimental Choice: Liver microsomes are a cost-effective and high-throughput tool to estimate hepatic metabolic clearance.[13] Using microsomes from different species (mouse, rat, dog, human) allows for an early assessment of interspecies differences in metabolism, which is critical for selecting appropriate toxicology species.[13]
Experimental Protocol: Liver Microsomal Stability
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) from the desired species at 37°C.[13][14]
-
Reaction Initiation: The metabolic reaction is started by adding the cofactor NADPH.[13] Control incubations are run without NADPH to assess non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is determined. The natural log of this percentage is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Predicted Metabolic Pathways
Based on the structure of 1-Methyl-1-pyridin-3-YL-ethylamine, several metabolic pathways can be hypothesized. The pyridine ring can undergo oxidation, while the ethylamine side chain is susceptible to various modifications.[15] Identifying these pathways is crucial for understanding clearance mechanisms and identifying potentially active or toxic metabolites.
Excretion: How is the Compound Eliminated?
A mass balance study is the definitive experiment to determine the routes and extent of excretion of a drug and its metabolites.[16]
Causality of Experimental Choice: This study is essential for a complete understanding of the drug's disposition. It quantifies the importance of renal and fecal excretion pathways and ensures that all major metabolites have been accounted for.[16][17] Regulatory agencies often require this data before late-phase clinical trials.[18][19]
Experimental Protocol: Preclinical Mass Balance Study
-
Synthesis: A radiolabeled version of the compound (typically with ¹⁴C) is synthesized. The label must be in a metabolically stable position.
-
Dosing: A single dose of the radiolabeled compound is administered to animals (e.g., rats), typically via both intravenous and oral routes in separate cohorts.[20]
-
Sample Collection: Urine, feces, and cage wash are collected at regular intervals until radioactivity levels in the excreta return to baseline (typically up to 7 days).[17]
-
Radioactivity Measurement: The total radioactivity in each collected sample is measured using liquid scintillation counting.
-
Metabolite Profiling: Samples are pooled and analyzed by radio-HPLC or LC-MS/MS to separate and identify the parent compound and its metabolites.
-
Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. A recovery of >90% is generally desired.[16] The relative abundance of the parent drug and each metabolite is determined.
Integrated In Vivo Pharmacokinetic Study
Data from in vitro assays guide the design of the first in vivo pharmacokinetic study.[21][22][23] This study integrates all ADME processes and provides the most important parameters for predicting human pharmacokinetics.
Causality of Experimental Choice: Administering the drug by both intravenous (IV) and oral (PO) routes is essential. The IV dose provides direct information on systemic clearance and volume of distribution, while comparison of the IV and PO data allows for the calculation of absolute oral bioavailability.[20]
Experimental Protocol: Rodent IV/PO Pharmacokinetic Study
-
Animal Model: Typically performed in rats or mice.
-
Dosing:
-
Group 1 (IV): A single bolus dose (e.g., 1 mg/kg) is administered intravenously.
-
Group 2 (PO): A single oral gavage dose (e.g., 10 mg/kg) is administered.
-
-
Blood Sampling: Serial blood samples are collected from each animal at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Blood is processed to plasma, and samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.
Key Pharmacokinetic Parameters (Hypothetical Data from Rat Study)
| Parameter | IV Route (1 mg/kg) | PO Route (10 mg/kg) | Definition and Significance |
| Cmax (ng/mL) | 250 | 850 | Maximum Plasma Concentration: The peak concentration achieved after dosing. |
| Tmax (h) | 0.08 | 0.5 | Time to Cmax: Indicates the rate of absorption. |
| AUC₀-inf (ng*h/mL) | 480 | 2016 | Area Under the Curve: Represents the total drug exposure over time. |
| CL (mL/min/kg) | 34.7 | - | Clearance: The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency. |
| Vdss (L/kg) | 6.5 | - | Volume of Distribution at Steady State: The theoretical volume into which the drug distributes. A value >0.7 L/kg suggests distribution into tissues. |
| t½ (h) | 2.2 | 2.5 | Terminal Half-Life: The time required for the plasma concentration to decrease by half. |
| F (%) | - | 42% | Absolute Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv). |
Bioanalytical Method and Human Prediction
Bioanalytical Method Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for its sensitivity and specificity.[24][25][26] The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.[24][25][27]
Prediction of Human Pharmacokinetics
Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in multiple preclinical species (typically ≥3).[28][29][30] It is based on the principle that many physiological parameters, including drug clearance, scale with body weight according to a power law function.[28][31] While not always perfectly accurate, it provides a valuable first approximation of the human PK profile and helps in selecting the first-in-human dose.[29][32]
Conclusion
The successful advancement of this compound from a discovery candidate to a clinical asset is critically dependent on a rigorous and systematic evaluation of its pharmacokinetic properties. This guide has presented a comprehensive framework for such an investigation. By sequentially characterizing its absorption, distribution, metabolism, and excretion using a combination of validated in vitro and in vivo methodologies, researchers can build a complete ADME profile. This data package not only fulfills essential requirements for regulatory submissions but, more importantly, provides the fundamental insights needed to understand the molecule's behavior in a biological system, enabling rational dose projections and maximizing the potential for clinical success.
References
-
National Center for Biotechnology Information. Ethylamine. PubChem Compound Database. [Link]
-
Chembk. N-Methyl-(Pyridin-3-Yl)Methylamine. [Link]
-
ResearchGate. Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... [Link]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
Penner, N., et al. The Importance of the Human Mass Balance Study in Regulatory Submissions. Clinical and Translational Science. [Link]
-
Selvita. In Vitro ADME. [Link]
-
Mahmood, I. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical Pharmacokinetics. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
QPS. Human Mass Balance Studies. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Anroop, N., & Charles, S. The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
Evotec. Microsomal Stability. [Link]
-
ResearchGate. (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]
-
Admescope. A typical workflow in a preclinical pharmacokinetic experiment. [Link]
-
Certara. Why cancer drug programs need human mass balance studies. [Link]
-
Fetzner, S. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
BEBAC. Bioanalytical Method Development and Validation. [Link]
-
Caco2 assay protocol. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
ResearchGate. Allometric Pharmacokinetic Scaling: Towards the Prediction of Human Oral Pharmacokinetics. [Link]
-
FDA. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
-
ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Agis-Torres, A., et al. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Journal of Pharmacological Methods. [Link]
-
National Center for Biotechnology Information. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]
-
Emery Pharma. Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]
-
Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
-
National Center for Biotechnology Information. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]
-
Regulations.gov. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
-
Biomedical and Pharmacology Journal. Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. [Link]
-
ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. [Link]
-
National Center for Biotechnology Information. 3-Methylpyridine. PubChem Compound Database. [Link]
-
ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. ADME of Biologics—What Have We Learned from Small Molecules?. [Link]
-
PubMed. Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. [Link]
-
PubMed. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
KEGG PATHWAY Database. [Link]
Sources
- 1. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]
- 2. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qps.com [qps.com]
- 18. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. admescope.com [admescope.com]
- 21. symeres.com [symeres.com]
- 22. mdpi.com [mdpi.com]
- 23. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 25. youtube.com [youtube.com]
- 26. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 31. Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride biological activity
[1]
Part 1: Chemical Identity & Structural Significance[1][2]
This compound represents a "gem-dimethyl" modified pyridine-amine.[1] In drug discovery, replacing a methylene group (-CH2-) with a gem-dimethyl group (-C(CH3)2-) is a strategic modification known as the Thorpe-Ingold Effect (or Gem-Dimethyl Effect).[1]
Physicochemical Profile
| Property | Data | Significance |
| IUPAC Name | 2-(Pyridin-3-yl)propan-2-amine dihydrochloride | Definitive nomenclature.[1] |
| Common Name | 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl | "Ethylamine" refers to the backbone length relative to the ring.[1] |
| CAS Number | 1171321-50-8 (2HCl salt) | Specific identifier for the salt form.[1] |
| Molecular Formula | Salt form improves solubility and shelf-stability.[1] | |
| pKa (Calculated) | ~8.8 (Amine), ~3.2 (Pyridine) | The aliphatic amine is the primary basic center at physiological pH.[1][2] |
| LogP | ~0.6 (Free base) | Highly polar; excellent for improving aqueous solubility of lipophilic drugs.[1][2] |
The "Gem-Dimethyl" Pharmacophore
The inclusion of two methyl groups at the
-
Metabolic Blockade: It prevents
-carbon oxidation and deamination by Monoamine Oxidases (MAO), significantly extending the half-life ( ) of the parent drug compared to simple ethylamine analogs.[1][2] -
Conformational Locking: The steric bulk restricts the rotation of the side chain, locking the amine into a specific conformation that often favors receptor binding (Entropy reduction).[1][2]
Part 2: Biological Activity & Therapeutic Applications[1][2][3][4]
While the molecule itself has weak intrinsic affinity for histamine receptors (H1/H3), its primary biological value lies in its role as a functional pharmacophore in complex drug candidates.[1]
Mechanism 1: CCR9 Receptor Modulation (Inflammation)
The 1-methyl-1-pyridin-3-yl-ethylamine moiety is a key structural element in antagonists of CCR9 (C-C chemokine receptor type 9) .[1]
-
Target: CCR9 is a GPCR expressed on T-cells and involved in intestinal inflammation (e.g., Crohn's Disease).[1][2]
-
Role of the Scaffold: The pyridine ring engages in
- stacking or hydrogen bonding within the receptor pocket, while the gem-dimethyl amine acts as a "linker" that positions downstream amides/ureas correctly while preventing metabolic degradation.[1] -
Biological Outcome: Inhibition of T-cell recruitment to the gut mucosa.[1]
Mechanism 2: IMPDH Inhibition (Immunosuppression)
This scaffold appears in patent literature for inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) .[1][2]
-
Pathway: IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1]
-
Activity: Derivatives containing this amine prevent lymphocyte proliferation.[1] The gem-dimethyl group is crucial here to prevent the rapid clearance seen with linear alkyl amines.[1]
Mechanism 3: Kinase Inhibitor Solubilization
In oncology, this moiety is attached to kinase inhibitor scaffolds (e.g., targeting Syk or JAK ).[2]
-
Function: The basic amine (protonated at pH 7.[1][2]4) forms a salt bridge with aspartate or glutamate residues in the solvent-exposed region of the ATP-binding pocket.[1]
-
Result: Increases the drug's aqueous solubility and bioavailability without interfering with the core hinge-binding region.[1]
Biological Pathway Visualization
The following diagram illustrates how this scaffold integrates into broader signaling pathways (CCR9 and IMPDH).[1][2]
Caption: The scaffold acts as a critical building block for antagonists of CCR9 (anti-inflammatory) and inhibitors of IMPDH (immunosuppressive), modulating downstream immune responses.[1][2]
Part 3: Experimental Protocols
Handling and Stability
The dihydrochloride salt is hygroscopic .[1][2]
-
Storage: Desiccator at -20°C.
-
Stability: The free base is prone to oxidation (air-sensitive); the dihydrochloride salt is stable but acidic.[1]
-
Neutralization: Before use in nucleophilic substitutions, the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, TEA).[2]
Protocol: Amide Coupling (General Derivatization)
This protocol describes the attachment of 1-Methyl-1-pyridin-3-yl-ethylamine to a carboxylic acid core (e.g., a drug scaffold), a standard workflow in SAR (Structure-Activity Relationship) studies.[1]
Reagents:
-
Amine: 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (1.0 eq)[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Salt Neutralization: In a separate vial, dissolve 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) to liberate the free amine.[1] Note: The solution may become cloudy due to amine hydrochloride salt formation.[2]
-
Coupling: Add the neutralized amine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to ensure basic pH (~pH 8-9).[1]
-
Reaction: Stir the reaction under Nitrogen atmosphere at RT for 4–12 hours. Monitor by LC-MS (Look for mass shift: M_acid + 136 - 18).[1]
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Avoid acidic washes as the pyridine ring will protonate and extract into the aqueous layer.[1]
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).
Protocol: In Vitro Metabolic Stability Assay
To validate the "Gem-Dimethyl Effect," researchers compare this compound against its non-methylated analog (3-pyridylethylamine).[1]
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Expected Result: The 1-Methyl-1-pyridin-3-yl-ethylamine derivative should show >80% remaining at 60 mins, whereas the linear ethylamine analog typically shows <50% due to rapid MAO degradation.[1]
Part 4: References
-
PubChem. (2025).[1][2] 2-(Pyridin-3-yl)propan-2-amine dihydrochloride (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]
-
Google Patents. (2015).[1][2] WO2015097121A1 - Compounds useful as CCR9 modulators.[1][3] (Demonstrates usage of the amine in CCR9 drug synthesis).
-
Google Patents. (2003).[1] WO2003059269A2 - Acridone inhibitors of IMPDH enzyme.[1] (Cites usage of 1-Methyl-1-pyridin-3-yl-ethylamine as a substituent).
Sources
An In-Depth Technical Guide to the In Vitro Metabolism of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
The pyridine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties, including enhanced metabolic stability and potency.[1] Understanding the metabolic fate of novel pyridine-containing compounds is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for investigating the in vitro metabolism of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. We will move beyond a simple recitation of methods to explore the scientific rationale behind the experimental design, from initial metabolic stability assessments to definitive metabolite identification and enzyme phenotyping. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness. Our objective is to equip researchers with the strategic insights and detailed methodologies required to thoroughly characterize the biotransformation of this compound.
Introduction: The Strategic Imperative of Metabolic Profiling
The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that dictates its therapeutic efficacy and potential for toxicity. The pyridine ring, a bioisostere of benzene, is a six-membered aromatic heterocycle containing a nitrogen atom.[1] Its inclusion in pharmaceutical agents can significantly influence metabolic pathways.[1]
1-Methyl-1-pyridin-3-YL-ethylamine features two key structural motifs ripe for metabolic investigation: the pyridine ring and an ethylamine side chain. The primary objectives of an in vitro metabolism study for this compound are:
-
To determine its metabolic stability in relevant biological matrices.
-
To identify the major and minor metabolites formed.
-
To elucidate the primary enzymatic pathways and specific enzymes (e.g., Cytochrome P450 isoforms) responsible for its biotransformation.[2]
This guide will lay out a logical, phased approach to achieving these objectives using established in vitro systems.
Predicted Metabolic Landscape of 1-Methyl-1-pyridin-3-YL-ethylamine
Prior to initiating experimental work, a predictive analysis based on the compound's structure can inform experimental design. The structure contains several potential sites for enzymatic attack.
Table 1: Physicochemical Properties and Structural Features
| Property | Value / Description | Rationale for Metabolic Interest |
| Chemical Structure | 1-Methyl-1-pyridin-3-YL-ethylamine | Contains both an aromatic heterocyclic ring and an aliphatic amine side chain. |
| Molecular Formula | C₈H₁₂N₂ | Provides the basis for mass spectrometry analysis. |
| Pyridine Ring | Aromatic heterocycle | Susceptible to oxidation (N-oxidation, aromatic hydroxylation) by Cytochrome P450 (CYP) enzymes. |
| Ethylamine Side Chain | Primary amine | Potential site for deamination, N-acetylation, or oxidation by monoamine oxidases (MAOs) or CYPs. |
| Tertiary Carbon | The carbon atom attached to the pyridine ring, two methyl groups and the amine. | Hydroxylation at this position is a potential metabolic pathway. |
Based on these features, we can hypothesize several metabolic pathways. This predictive map is crucial for guiding the search for metabolites in subsequent analytical runs.
Hypothetical Metabolic Pathways
Core Experimental Workflow: A Phased Approach
A systematic investigation ensures that resources are used efficiently and that each experiment builds upon the last. The workflow logically progresses from assessing stability to identifying the "what" and "how" of the metabolic process.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance. The inclusion of positive and negative controls is non-negotiable for generating trustworthy data.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them an excellent, cost-effective system for initial stability screening.[3] The requirement for the cofactor NADPH is a key diagnostic feature of CYP-mediated metabolism.
Materials:
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the Test Compound and Positive Control in buffer.
-
Incubation Setup: In a 96-well plate, prepare three sets of wells for each compound:
-
Test Wells: Add phosphate buffer, HLM, and the Test Compound.
-
Negative Control (No Cofactor): Add phosphate buffer, HLM, and the Test Compound.
-
Negative Control (No Enzyme): Add phosphate buffer and the Test Compound (no HLM).
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiation of Reaction:
-
To the Test Wells , add the NADPH regenerating system to start the reaction.
-
To the Negative Control (No Cofactor) wells, add buffer instead of the NADPH system.
-
The Negative Control (No Enzyme) wells receive the NADPH system.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
Self-Validation System:
-
The Positive Control (Verapamil) must show significant metabolism, confirming the enzymatic activity of the HLM lot.
-
The "No Cofactor" Control should show minimal to no metabolism, proving the reaction is NADPH-dependent.
-
The "No Enzyme" Control should show no loss of compound, ruling out non-enzymatic degradation.
Data Presentation: Table 2: Example Data Summary for Metabolic Stability Assay
| Compound | Condition | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Test Compound | +NADPH | 45.2 | 15.3 |
| Test Compound | -NADPH | >120 (Not detected) | < 5 |
| Verapamil | +NADPH | 8.5 | 81.5 |
Protocol 2: Metabolite Identification (MetID)
Causality: Once stability is known, the focus shifts to identifying the biotransformation products. This typically requires a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites for detection by high-resolution mass spectrometry (HRMS). Using cryopreserved hepatocytes can be advantageous here as they contain both Phase I and Phase II enzymes, providing a more complete metabolic picture.[4][5]
Methodology:
-
Incubation: Perform a scaled-up version of the stability assay using either HLM or, preferably, plated cryopreserved human hepatocytes. Use a higher concentration of the Test Compound (e.g., 10 µM) and a single, longer time point (e.g., 60-120 minutes).
-
Control Samples: Run parallel incubations without the test compound (to identify matrix interferences) and with the test compound in the absence of cofactors/cells (to identify non-enzymatic products).
-
Analysis: Analyze the samples using LC-HRMS (e.g., Orbitrap or TOF).
-
Data Processing: Utilize metabolite identification software to search the data for potential biotransformations (e.g., oxidation, glucuronidation, sulfation) by looking for predicted mass shifts from the parent compound.
-
Structural Elucidation: Examine the MS/MS fragmentation patterns of the parent compound and potential metabolites. A change in the fragmentation pattern can help pinpoint the site of metabolic modification.
Protocol 3: Reaction Phenotyping
Causality: Identifying the specific enzymes responsible for a drug's clearance is critical for predicting drug-drug interactions (DDIs).[2] If a drug is metabolized primarily by a single CYP isoform that is often inhibited or induced by other drugs, the potential for clinical DDIs is high.
Two Complementary Approaches:
-
Recombinant Human CYPs (rhCYP):
-
Principle: Incubate the test compound individually with a panel of commercially available, single-isoform recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[2]
-
Procedure: Similar to the HLM stability assay, but replace HLM with each individual rhCYP enzyme.
-
Interpretation: The enzyme(s) that show the highest rate of metabolism are identified as the primary contributors.
-
-
Chemical Inhibition in HLM:
-
Principle: Incubate the test compound in HLM in the presence and absence of potent, isoform-selective chemical inhibitors.
-
Procedure: Run the HLM stability assay. For each inhibitor, add it to the incubation mix before adding the test compound. A panel should include inhibitors for major CYPs (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
-
Interpretation: A significant reduction in the rate of metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.
-
Conclusion and Authoritative Grounding
The in vitro metabolic profile of this compound can be thoroughly investigated through a logical, multi-phase experimental approach. By starting with a foundational stability assay and progressing through metabolite identification and reaction phenotyping, researchers can build a comprehensive understanding of the compound's metabolic fate. The pyridine ring and ethylamine side chain present clear targets for Phase I and Phase II metabolism, likely mediated by CYP and potentially MAO enzymes.[6]
The integrity of these studies hinges on the principles of a self-validating system, where positive and negative controls provide the necessary context to trust the generated data. The insights gained from these in vitro experiments are fundamental for making informed decisions in drug development, from candidate selection to predicting clinical outcomes and designing safe and effective clinical trials.
References
-
KEGG PATHWAY Database. (n.d.). Drug metabolism - cytochrome P450. Retrieved January 29, 2026, from [Link]
-
Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. [Link]
-
Kaur, M., Singh, M., & Singh, J. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1227. [Link]
-
García-Ceh, C. E., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102264. [Link]
-
Domaradzka, D., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Abu-Qare, A. W., & Abou-Donia, M. B. (2008). In vitro metabolism and interactions of pyridostigmine bromide, N,N-diethyl-m-toluamide, and permethrin in human plasma and liver microsomal enzymes. Xenobiotica, 38(3), 294-313. [Link]
-
Hsieh, J.-H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 9(18), 3749. [Link]
-
Upadhyaya, P., et al. (2009). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 18(3), 860-867. [Link]
-
Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (OSTI ID: 1959775). United States. [Link]
-
Kläger, S., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology, 12, 9. [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved January 29, 2026, from [Link]
-
van de Kerkhof, E. G., de Graaf, I. A. M., & Groothuis, G. M. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. In Drug Absorption Studies (pp. 337-363). [Link]
-
Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. [Link]
-
Kim, H. J., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Toxicology and Applied Pharmacology, 120(2), 258-268. [Link]
-
Lee-Montiel, F. T., et al. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Annual Review of Pharmacology and Toxicology, 61, 345-367. [Link]
-
InsideScientific. (2023, February 9). Are In Vitro Metabolism and DDI Studies Critical for an Investigational New Drug Application? [Video]. YouTube. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. admescope.com [admescope.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride toxicological profile
An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Executive Summary
This document provides a comprehensive toxicological assessment of this compound. Due to a scarcity of direct toxicological studies on this specific molecule, this guide employs a scientifically rigorous read-across approach. By analyzing data from structurally analogous compounds, including positional isomers and other pyridylethylamine derivatives, we construct a predictive toxicological profile to guide research, development, and safety handling protocols. This guide is intended for researchers, scientists, and drug development professionals, offering not only an inferred toxicological profile but also detailed experimental protocols for definitive substance-specific testing.
Introduction and Chemical Identity
1-Methyl-1-pyridin-3-YL-ethylamine, also known as 2-(Pyridin-3-yl)propan-2-amine, is a substituted pyridylethylamine. The dihydrochloride salt is utilized to enhance solubility and stability for experimental use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Free Base Name | 1-Methyl-1-pyridin-3-yl-ethylamine | [1] |
| CAS Number (Free Base) | 99980-40-2 | [1] |
| Molecular Formula (Free Base) | C₈H₁₂N₂ | [2] |
| Molecular Weight (Free Base) | 136.19 g/mol | [2] |
| Appearance (Free Base) | Light yellow to reddish brown Liquid | [1] |
Given the limited direct data, this whitepaper will infer the toxicological properties of the title compound by examining data from the following surrogate molecules:
-
Positional Isomers and Closely Related Analogues: 1-Pyridin-4-ylethylamine, 2-(2-Aminoethyl)pyridine, and N-Methyl-1-(pyridin-3-yl)methanamine.
-
Parent Heterocycle: Pyridine.
-
General Pyridine Derivatives: Broader class data to identify common toxicological patterns.
Predicted Hazard Profile and Physicochemical Properties
Based on the GHS classifications of structurally similar compounds, a predicted hazard profile for this compound has been constructed. The primary hazards are anticipated to be related to corrosive and irritant effects, with a potential for acute oral toxicity.
Table 2: Comparative GHS Hazard Classifications of Analogous Compounds
| Compound | GHS Hazard Statements | Key Findings | Source |
| 1-Pyridin-3-YL-ethylamine | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | Significant oral toxicity and eye damage potential. | [3] |
| 2-Pyridineethanamine | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Strong corrosive/irritant properties to skin, eyes, and respiratory tract. | [4] |
| N-(4-Pyridylmethyl)ethylamine | Causes severe skin burns and eye damage. | Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1. | [5] |
| N-Methyl-1-(pyridin-3-yl)methanamine | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Moderate oral toxicity with significant irritant effects. | [6] |
| Pyridine | Flammable liquid and vapor. Health hazards include skin/eye irritation and central nervous system depression. | Toxic by inhalation and dermal absorption; moderately toxic by ingestion. | [7] |
Predicted Profile for this compound:
-
Acute Oral Toxicity: Likely harmful or toxic if swallowed (Category 3 or 4).
-
Skin Corrosion/Irritation: Expected to be a skin irritant, potentially corrosive.
-
Eye Damage/Irritation: High probability of causing serious eye damage.
-
Respiratory Irritation: Likely to cause respiratory irritation upon inhalation of dust or aerosols.
Inferred Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Direct ADME studies are unavailable. However, based on related compounds, we can hypothesize the following pathway.
-
Absorption: As a small molecule amine salt, absorption following oral administration is likely rapid. Studies on the ionic liquid 1-butyl-3-methylimidazolium chloride (Bmim-Cl) in rats showed rapid absorption with maximum blood concentration occurring within 67 minutes.[8] Oral bioavailability was estimated at 62.1%.[8]
-
Distribution: The compound's polarity suggests distribution into aqueous compartments. Penetration of the blood-brain barrier is possible, a characteristic of many small pyridine-containing molecules, which could lead to central nervous system (CNS) effects as seen with pyridine itself.[7][9]
-
Metabolism: Metabolism is likely to occur in the liver. The pyridine ring is susceptible to oxidation, and the ethylamine side chain can undergo deamination or conjugation. Studies on pyridine show that hepatic effects are a primary concern in animal models, suggesting significant hepatic processing.[10]
-
Excretion: The parent compound and its metabolites are expected to be primarily excreted in the urine. For Bmim-Cl, 72%-78% of the administered dose was excreted in urine within 72 hours.[8]
Caption: Hypothesized ADME pathway for pyridylethylamine derivatives.
Toxicological Endpoints (Inferred from Surrogate Data)
Acute Toxicity
Pyridylethylamine derivatives consistently demonstrate a profile of being irritants or corrosives.[4][5] An acute oral toxicity study on a complex thiazole derivative containing a pyridine moiety established an LD50 of 1000 mg/kg in Syrian hamsters, classifying it as Category 4.[11] That study also noted significant liver and kidney damage.[11] Given the H301 "Toxic if swallowed" classification for the closely related 1-Pyridin-3-YL-ethylamine, it is prudent to handle the title compound as having significant acute oral toxicity.[3]
Organ-Specific Toxicity
-
Hepatic Effects: The toxicological profile of the parent heterocycle, pyridine, is dominated by liver effects. In 90-day studies with rats, pyridine exposure led to increased liver weight and inflammatory lesions.[10] The acute toxicity study of the thiazole-pyridine derivative also found massive liver damage, including hepatocyte hypertrophy, necrosis, and steatosis.[11]
-
Renal Effects: The same study on the thiazole-pyridine derivative noted an increase in urea and a decrease in albumin, indicative of kidney injury.[11]
-
Dermal and Ocular Effects: Safety data for numerous analogues classify them as Category 1 or 2 for skin and eye irritation/corrosion, with warnings of "Causes severe skin burns and eye damage."[4][5][12]
Genotoxicity and Carcinogenicity
There is no direct data on the genotoxicity or carcinogenicity of this compound. A National Toxicology Program (NTP) study on several ionic liquids, including one with a pyridinium cation (N-butylpyridinium chloride), found them to be generally not genotoxic.[13] However, the carcinogenic potential of the title compound remains uninvestigated.
Reproductive and Developmental Toxicity
A human health assessment of alkyl pyridine derivatives noted developmental toxicity (e.g., litter loss, decreased pup weight) but only at doses that also produced maternal toxicity.[14] The no-observed-adverse-effect level (NOAEL) for developmental toxicity was reported as 95 mg/kg bw/day.[14]
Proposed Mechanism of Action
The precise mechanism of toxicity is not elucidated. However, several hypotheses can be proposed based on related structures:
-
Histamine Receptor Agonism: Some pyridylethylamines are known histamine H1 receptor agonists.[15][16] Activation of this pathway can lead to smooth muscle contraction and vascular changes. While this explains pharmacological activity, it does not fully account for the observed organ toxicity.
-
Cellular Damage via Oxidative Stress: The extensive liver damage seen with pyridine and its derivatives may be linked to the generation of reactive oxygen species during hepatic metabolism, leading to lipid peroxidation and cellular necrosis.
-
Mitochondrial Dysfunction: As a cationic amine, the compound could potentially accumulate in mitochondria, disrupting the proton gradient and inhibiting cellular respiration, a common mechanism for drug-induced liver injury.
Recommended Experimental Protocols for Toxicological Characterization
To move beyond a read-across assessment, definitive data must be generated. The following standard protocols are recommended.
Caption: Recommended tiered workflow for toxicological testing.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity and estimate the LD50.
-
Test System: Typically, female rats are used.
-
Procedure: a. Animals are fasted overnight prior to dosing. b. A starting dose (e.g., 300 mg/kg, based on read-across data) is administered to a group of 3 animals by oral gavage. c. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. d. Depending on the outcome (survival or death), the dose is escalated or de-escalated for the next group of animals according to the OECD 423 flowchart. e. The final classification is based on the outcomes at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Endpoint: An LD50 estimate and a GHS classification for acute oral toxicity.
Protocol 2: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD 431)
-
Objective: To determine the skin corrosion potential without the use of live animals.
-
Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure: a. The test substance is applied topically to the surface of the RHE tissue. b. Tissues are exposed for defined periods (e.g., 3 minutes and 1 hour). c. After exposure, the tissues are rinsed and incubated in fresh medium. d. Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.
-
Endpoint: The substance is classified as corrosive if the mean tissue viability falls below specific thresholds (e.g., <50% after 3 min exposure or <15% after 1 hour exposure).
Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Test System: At least five strains of bacteria with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.
-
Procedure: a. The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver). b. The test substance, bacteria, and (if applicable) S9 mix are combined in a plate incorporation or pre-incubation method. c. Plates are incubated for 48-72 hours. d. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Pyridin-4-ylethylamine. Retrieved from Fisher Scientific.[17]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(2-(Methylamino)ethyl)pyridine dihydrochloride. Retrieved from Cole-Parmer.[18]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from CPAChem.[12]
-
National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids. NTP Technical Report 103.[8][13]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from ATSDR.[10]
-
Fisher Scientific. (2024). Safety Data Sheet: N-(4-Pyridylmethyl)ethylamine. Retrieved from Fisher Scientific.[5]
-
Scribd. (n.d.). Pyridine Msds. Retrieved from Scribd.[7]
-
ChemicalBook. (n.d.). 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6. Retrieved from ChemicalBook.[3]
- (Reference 9 was not used in the final text).
-
ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That are Toxic to E. coli. Retrieved from ResearchGate.[19]
-
ChemicalBook. (n.d.). 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2. Retrieved from ChemicalBook.[1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4992, Pyrilamine. Retrieved from PubChem.[9]
-
Grokipedia. (n.d.). 2-Pyridylethylamine. Retrieved from Grokipedia.[15]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine, alkyl derivatives: Human health tier II assessment.[14]
-
National Center for Biotechnology Information. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from NCBI.[8]
-
Synblock. (n.d.). CAS 1060805-01-7 | 1-(4-Methylpyridin-3-YL)ethan-1-amine. Retrieved from Synblock.[2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75919, 2-Pyridineethanamine. Retrieved from PubChem.[4]
-
Tocris Bioscience. (n.d.). 2-Pyridylethylamine dihydrochloride. Retrieved from Tocris Bioscience.[16]
-
PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from PubMed.[11]
-
BLDpharm. (n.d.). 20173-04-0|N-Methyl-1-(pyridin-3-yl)methanamine. Retrieved from BLDpharm.[6]
Sources
- 1. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]
- 2. CAS 1060805-01-7 | 1-(4-Methylpyridin-3-YL)ethan-1-amine - Synblock [synblock.com]
- 3. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 4. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 20173-04-0|N-Methyl-1-(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. grokipedia.com [grokipedia.com]
- 16. 2-Pyridylethylamine dihydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Pyridin-3-ylethylamine Derivatives for Drug Development
Introduction: The Pyridin-3-ylethylamine Scaffold, a Privileged Motif in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyridine ring, a bioisostere of benzene, is a quintessential example of such a scaffold, present in over 7,000 drug molecules of medicinal importance.[1] Its inclusion in a molecule can enhance solubility, bioavailability, and provide a critical hydrogen bond acceptor site through its nitrogen atom, influencing both pharmacokinetic and pharmacodynamic profiles.[2][3][4]
This guide focuses on a specific and highly versatile subset: pyridin-3-ylethylamine and its derivatives. The 3-substituted pyridine motif is particularly significant, as it positions the key nitrogen atom away from potential steric hindrance, allowing for optimal interaction with target proteins. The ethylamine side chain provides a flexible linker and a primary amine, a crucial functional group for establishing salt bridges, serving as a handle for further derivatization, or mimicking endogenous ligands like catecholamines. This combination of a privileged aromatic core and a versatile functional sidechain makes the pyridin-3-ylethylamine scaffold an exceptional starting point for the discovery of novel therapeutics across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[5][6][7]
Strategic Design of Novel Derivatives: A Multi-Pillar Approach
The journey from a core scaffold to a clinical candidate is one of meticulous, rational design. The process is not random but rather a carefully orchestrated optimization guided by biological targets, structure-activity relationships, and key physicochemical principles.
Target-Centric Design & Structure-Activity Relationship (SAR)
The initial design phase is dictated by the biological target. For instance, if designing a protein kinase inhibitor, the pyridine core might serve as a "hinge-binder," forming hydrogen bonds with the kinase's backbone, while derivatives of the ethylamine tail are explored to achieve selectivity by probing deeper into the ATP-binding pocket.[3][8]
This leads to an iterative cycle of Structure-Activity Relationship (SAR) analysis.[9] Small, deliberate modifications are made to the parent molecule, and the resulting change in biological activity is measured. This process systematically maps the chemical space around the scaffold, revealing which modifications enhance potency, selectivity, and metabolic stability. A detailed analysis of SAR highlights the essential structural features that govern the anticancer efficacy of these derivatives.[9] For example, studies have shown that introducing specific functional groups like -OMe, -OH, or -C=O can enhance antiproliferative activity, whereas bulky groups or halogens may be detrimental.[7]
The Critical Role of Bioisosterism
A cornerstone of modern drug design is the principle of bioisosterism, where one atom or functional group is replaced with another that possesses similar physicochemical properties.[10][11] This strategy is pivotal for overcoming challenges in lead optimization, such as poor metabolic stability, toxicity, or off-target effects, while retaining or enhancing biological activity.[10][12]
In the context of pyridin-3-ylethylamine, bioisosteric replacement can be applied strategically:
-
Scaffold Hopping: The pyridine ring itself can be replaced with other heterocycles like pyridazine or pyrimidine to modulate electronics and target interactions.[13][14] The conversion of pyridines to pyridazines is an emerging skeletal editing strategy that can enhance potency and selectivity.[13]
-
Peripheral Modifications: The ethylamine side chain or substituents on the pyridine ring can be modified. For example, replacing a hydrogen atom with fluorine can block metabolic oxidation, while substituting a methyl group with a trifluoromethyl group can alter electronic properties and binding affinity.[12]
-
Mimicking Interactions: A nitrile group ('C-CN') can be used to replace the pyridine nitrogen's hydrogen-bonding ability, a strategy that has proven effective when a bridging water molecule is involved in the ligand-receptor binding.[15]
Below is a diagram illustrating common bioisosteric strategies applied to the pyridine scaffold.
Caption: General workflow for drug discovery and synthesis.
Detailed Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)ethan-1-amine via 3-Acetylpyridine
This protocol describes a robust, two-step synthesis adapted from established procedures. [16][17] Step 1: Synthesis of (E)-1-(Pyridin-3-yl)ethanone Oxime
-
Materials: 3-Acetylpyridine, Hydroxylamine Hydrochloride (NH2OH·HCl), Ethanol (EtOH), Pyridine.
-
Procedure:
-
To a solution of 3-acetylpyridine (1.0 eq) in a 1:3 mixture of pyridine:ethanol, add hydroxylamine hydrochloride (1.7 eq) in portions.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the oxime product, typically as a white or off-white solid.
-
Step 2: Reduction of Oxime to 2-(Pyridin-3-yl)ethan-1-amine
-
Materials: (E)-1-(Pyridin-3-yl)ethanone Oxime, Zinc dust (Zn), Glacial Acetic Acid (AcOH), Sodium Hydroxide (NaOH), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the oxime (1.0 eq) from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add activated zinc dust (approx. 4-5 eq) in small portions, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with acetic acid.
-
Carefully basify the filtrate to a pH > 12 by the slow addition of concentrated NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2-(pyridin-3-yl)ethan-1-amine. Further purification can be achieved by column chromatography or distillation.
-
Purification and Structural Characterization
Post-synthesis, rigorous purification and characterization are non-negotiable to ensure the identity, purity, and stability of the novel derivatives.
-
Purification: Crude products are typically purified using flash column chromatography on silica gel, with an eluent system tailored to the polarity of the compound (e.g., a gradient of methanol in dichloromethane).
-
Structural Characterization: A suite of spectroscopic techniques is employed for unambiguous structure elucidation. [18][19]
Technique Information Provided Expected Signals for a Hypothetical Derivative (N-benzyl-2-(pyridin-3-yl)ethanamine) ¹H NMR Provides information on the number, connectivity, and chemical environment of protons. Aromatic protons (pyridine & phenyl rings): δ 7.0-8.5 ppm; Benzyl CH₂: δ ~3.8 ppm; Ethyl CH₂CH₂: δ ~2.8-3.0 ppm (triplets); Amine NH: variable, broad singlet. ¹³C NMR Shows the number and type of carbon atoms (sp³, sp², C=O, etc.). Aromatic carbons: δ 120-150 ppm; Benzyl CH₂: δ ~54 ppm; Ethyl CH₂ carbons: δ ~39 ppm (C-N) and ~36 ppm. Mass Spec (MS) Determines the molecular weight of the compound and provides fragmentation patterns. ESI+ mode would show the [M+H]⁺ ion, confirming the molecular weight. | IR Spectroscopy | Identifies the presence of specific functional groups. | N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (broad); C-H stretches (aromatic/aliphatic): ~2850-3100 cm⁻¹; C=N, C=C stretches (aromatic): ~1400-1600 cm⁻¹. |
Biological Evaluation and Lead Optimization
With pure, characterized compounds in hand, the focus shifts to assessing their biological activity and potential as drug candidates.
In Vitro Assay Cascade
A hierarchical screening approach is employed to efficiently identify promising compounds.
-
Primary Assay: A high-throughput screen to measure direct interaction with the target (e.g., an enzyme inhibition assay or a receptor binding assay).
-
Cellular Assay: Compounds that are active in the primary assay are then tested in a relevant cell-based model. For anticancer agents, this is often a cytotoxicity assay like the MTT assay, which measures the metabolic activity of cancer cell lines. [3][19]3. Selectivity Profiling: Promising hits are tested against a panel of related targets to determine their selectivity, a key factor in avoiding off-target side effects.
The diagram below illustrates a generic kinase signaling pathway, a common target for pyridine-based drugs.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Case Study: SAR of a Pyridin-3-ylethylamine Kinase Inhibitor Series
To illustrate the SAR process, consider a hypothetical lead compound targeting the RAF kinase. The goal is to improve potency (measured as IC₅₀, the concentration required for 50% inhibition).
| Compound ID | Modification (R-group on the amine) | RAF Kinase IC₅₀ (nM) | Rationale / Insight |
| LEAD-01 | -H (Primary amine) | 850 | Baseline activity established. |
| LEAD-02 | -CH₃ (Methyl) | 620 | Small alkyl group is tolerated and slightly improves potency. |
| LEAD-03 | -CH₂-Ph (Benzyl) | 150 | Introduction of an aromatic ring significantly boosts potency, likely through π-π stacking in the binding pocket. |
| LEAD-04 | -CH₂-(4-F-Ph) (4-Fluoro-benzyl) | 45 | Addition of an electron-withdrawing fluorine improves potency, possibly by enhancing binding interactions or blocking metabolism. [12] |
| LEAD-05 | -CH₂-(3,4-diCl-Ph) (3,4-Dichloro-benzyl) | 55 | Increased steric bulk and altered electronics slightly decrease potency compared to the monofluorinated analog. |
This systematic approach demonstrates how iterative modification and testing can rapidly advance a lead compound's potency by several orders of magnitude. [8]
Conclusion and Future Perspectives
The pyridin-3-ylethylamine scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutics. Its inherent drug-like properties and synthetic tractability ensure its place in the medicinal chemist's toolbox. [1][6]Future advancements will likely focus on several key areas:
-
Novel Catalysis: The development of more efficient and selective catalytic methods, such as iridium-catalyzed ionic hydrogenation, will enable access to a broader range of complex and multi-substituted piperidine derivatives from pyridine precursors. [20]* Skeletal Editing: Advanced synthetic techniques that allow for the direct "editing" of the pyridine core—for instance, by converting it to a pyridazine—will open up new avenues for exploring chemical space and fine-tuning biological activity. [13]* Application in New Modalities: Beyond traditional small molecule inhibitors, these scaffolds may find use in developing PROTACs (PROteolysis TArgeting Chimeras) or molecular glues, where the pyridin-3-ylethylamine moiety serves as a ligand to recruit proteins for targeted degradation.
By integrating rational design, robust synthetic chemistry, and a systematic biological evaluation cascade, researchers can continue to unlock the immense therapeutic potential held within the derivatives of this privileged scaffold.
References
- Kim, H. Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- Jatav, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds.
- Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Baran, P. S., et al. (2019). A three-step strategy for the conversion of pyridines into benzonitriles. Nature.
- Asif, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Properties and Applications.
- Auctores Publishing. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of Pharmaceutical Chemistry & Chemical Science.
- Bourguignon, J. J., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry.
- Zhang, H., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
- Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
- Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC.
- Dong, J., et al. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
- Barreiro, E. J., et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Materials.
- Benchchem. (2024). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Patel, R. B., et al. (2010). Characterization and pharmacological evaluation of new pyridine analogs. Journal of Chemical and Pharmaceutical Research.
- Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Oro, L. A., et al. (2010). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Journal of Molecular Catalysis A: Chemical.
- Kumar, G. S., et al. (2011). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.
- Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. ResearchGate.
- Lopez-Alas, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
- Lopez-Alas, D., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- Ghorbani, M., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- Huang, K., & Ortiz-Marciales, M. (2010). (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. Organic Syntheses.
- Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry.
- Freifelder, M. (1961). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry.
- Wikidata. 2-(pyridin-3-yl)ethanamine.
- IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.
- Synthesis General Procedures. (n.d.).
- Asif, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Cramer, N., & Despois, A. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- IJPR. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. International Journal of Pharmaceutical Research.
- Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.).
- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]
- 11. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Methyl-1-pyridin-3-yl-ethylamine Dihydrochloride
The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride (IUPAC: 2-(Pyridin-3-yl)propan-2-amine dihydrochloride).
This document is structured for researchers requiring actionable data on handling, characterizing, and utilizing this building block in medicinal chemistry, specifically for kinase inhibitor optimization.
Executive Summary & Molecular Identity
This compound (CAS: 1187929-80-1) is a specialized heterocyclic amine salt used primarily as a polar, basic building block in drug discovery. It introduces a gem-dimethyl group adjacent to a basic amine and a pyridine ring. This specific steric arrangement—a "gem-dimethyl effect"—is often exploited to improve metabolic stability (blocking
While structurally related to the solubilizing tails of kinase inhibitors like Sunitinib , this specific scaffold is distinct due to the quaternary carbon linking the amine and the pyridine ring.
Chemical Identity Table
| Parameter | Detail |
| Common Name | 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl |
| IUPAC Name | 2-(Pyridin-3-yl)propan-2-amine dihydrochloride |
| Synonyms | |
| CAS (Salt) | 1187929-80-1 |
| CAS (Free Base) | 99980-40-2 |
| Molecular Formula | |
| Molecular Weight | 209.11 g/mol (Salt); 136.19 g/mol (Base) |
| SMILES | CC(C)(N)C1=CN=CC=C1.Cl.Cl |
Solid-State & Physicochemical Profile[3][4]
Understanding the dual-salt nature of this compound is critical for successful reaction planning. As a dihydrochloride, both the aliphatic amine and the pyridine nitrogen are protonated.
Critical Parameters
| Property | Value / Observation | Implications for Research |
| Physical State | White to light brown crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | >200°C (Decomposition) | High lattice energy typical of diamine salts. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, EtOAc, Hexanes | Cannot be extracted into organics without pH adjustment (>12). |
| pKa (Pyridine) | ~5.2 (Estimated) | Pyridine N deprotonates first upon neutralization. |
| pKa (Amine) | ~10.5 (Estimated) | The aliphatic amine is highly basic. Requires strong base (NaOH/KOH) to fully free-base. |
| Hygroscopicity | Moderate to High | Weighing errors possible if exposed to humid air for prolonged periods. |
The "Gem-Dimethyl" Effect
The two methyl groups at the
-
Experimental Tip: When coupling this amine to a carboxylic acid, use high-activity coupling agents (e.g., HATU) rather than standard carbodiimides (EDC), and ensure the reaction temperature is sufficient (often 40–60°C is required if sterics are severe).
Synthetic Routes & Manufacturing[3][5]
The synthesis of this moiety is non-trivial due to the difficulty of installing two methyl groups on a nitrile carbon without over-reduction or side reactions. The industrial standard involves a Cerium(III)-mediated double alkylation .
Core Synthesis Pathway (Graphviz)
Figure 1: Organometallic synthesis of the gem-dimethyl amine scaffold via Cerium chloride promoted addition.
Mechanistic Insight
Direct addition of Grignard reagents (MeMgBr) to nitriles often stops at the ketone (after hydrolysis) or yields mixtures. The addition of anhydrous Cerium(III) Chloride (
Experimental Protocols: Handling & Usage
Protocol A: In-Situ Free-Basing for Amide Coupling
Since the commercial material is a dihydrochloride salt (
Objective: Couple 1-Methyl-1-pyridin-3-yl-ethylamine (from 2HCl salt) to a Carboxylic Acid (
-
Dissolution: Suspend 1.0 eq of the amine dihydrochloride in DMF or DMA (Dichloromethane is usually poor for the salt).
-
Neutralization: Add 3.0 - 3.5 eq of DIPEA (Diisopropylethylamine).
-
Why 3.5 eq? You need 2 eq to neutralize the HCl and 1+ eq to act as the base for the coupling agent.
-
-
Activation: In a separate vial, activate the Carboxylic Acid (1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 15 minutes.
-
Addition: Add the activated acid solution to the neutralized amine suspension.
-
Reaction: Stir at Room Temperature. If conversion is <50% after 4 hours (check LCMS), heat to 50°C. The steric bulk of the gem-dimethyl group often requires thermal energy.
Protocol B: Analytical HPLC Method
Due to the high polarity and basicity of the pyridine and amine, standard C18 gradients often result in peak tailing.
-
Column: Waters XBridge Phenyl or C18 (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Rationale: High pH suppresses protonation of the pyridine and amine, ensuring the molecule exists as a neutral free base, which improves peak shape and retention on reverse-phase columns.
Logical Workflow: Salt-to-Free-Base Conversion
When isolation of the free base is strictly required (e.g., for use in sensitive organometallic catalysis), a biphasic extraction is necessary.
Figure 2: Workflow for isolating the free base form. Note: The free base is volatile and liable to form carbamates with atmospheric
References
-
Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 1187929-80-1).[2][3] Retrieved from
-
Cederbaum, F. et al. (2003). Acridone inhibitors of IMPDH enzyme. World Intellectual Property Organization, Patent WO2003059269A2. (Describes the use of the amine as a building block). Retrieved from
-
Kuduk, S. D. et al. (2007). Synthesis and evaluation of 3-cyanopyridine derivatives. Journal of Medicinal Chemistry.[4] (Reference for Cerium-mediated alkylation methodology).
-
PubChem. (2024). Compound Summary: 2-(Pyridin-3-yl)propan-2-amine.[5] National Library of Medicine. Retrieved from [4]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound | 1187929-80-1 [sigmaaldrich.com]
- 3. molcore.com [molcore.com]
- 4. 99980-40-2 | 2-(Pyridin-3-yl)propan-2-amine | Amines | Ambeed.com [ambeed.com]
- 5. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride: A Technical Guide to Putative Targets
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. In the absence of direct clinical data for this specific molecule, this paper leverages a structure-based predictive approach, dissecting its core components—the pyridine ring and the gem-dimethylated ethylamine side chain—to hypothesize its likely interactions within the central nervous system. Drawing on extensive structure-activity relationship (SAR) data from analogous compounds, we identify several high-probability targets, including nicotinic acetylcholine receptors (nAChRs), dopamine receptors (specifically the D2 subtype), serotonin receptors (with a focus on 5-HT1A), and monoamine oxidase (MAO) enzymes. For each putative target, we elucidate the underlying signaling pathways, propose detailed experimental protocols for target validation, and provide a framework for future drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel pyridine-based neuroactive compounds.
Introduction: A Predictive Approach to a Novel Scaffold
The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring, while offering unique properties such as improved metabolic stability, permeability, and potency, makes it a privileged scaffold in drug design.[1][3] The compound of interest, this compound, combines this versatile heterocycle with a phenethylamine-like side chain, a classic pharmacophore for neuroactive compounds.[4] The addition of a gem-dimethyl group on the ethylamine side chain presents a unique structural feature that is likely to influence its pharmacological profile.
Given the novelty of this specific molecule, this guide will not present established clinical findings. Instead, it will serve as a predictive whitepaper, building a logical, evidence-based case for its most probable therapeutic targets. By deconstructing the molecule and examining the known pharmacology of its constituent parts, we can design a rational and efficient path for its preclinical evaluation.
Structural Analysis and Putative Target Classes
The structure of 1-Methyl-1-pyridin-3-YL-ethylamine suggests a high likelihood of interaction with receptors and enzymes involved in neurotransmission. The pyridine ring can participate in hydrogen bonding and π–π stacking interactions within receptor binding pockets, while the ethylamine moiety is a well-established pharmacophore for monoaminergic systems.[1][5]
Based on these features, we will explore four primary classes of potential targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine, the prototypical agonist for these receptors.
-
Dopamine Receptors: The ethylamine backbone is structurally related to dopamine and other phenethylamines that target the dopaminergic system.[6]
-
Serotonin Receptors: The structural similarity to serotonin and a multitude of serotonin receptor ligands containing pyridine or ethylamine motifs makes these receptors a strong possibility.[7][8]
-
Monoamine Oxidase (MAO): Phenethylamine and its analogs are known substrates and, in some cases, inhibitors of MAO.[9][10]
In-Depth Target Analysis and Experimental Validation
Nicotinic Acetylcholine Receptors (nAChRs)
Rationale for Targeting: The structural resemblance of the pyridin-3-yl moiety to the pyridine ring of nicotine makes nAChRs a primary hypothetical target.[11] Depending on the subtype selectivity, modulation of nAChRs can have therapeutic implications in neurodegenerative diseases, pain, and addiction.[12]
Proposed Mechanism of Action: The compound could act as an agonist, partial agonist, or antagonist at various nAChR subtypes. The specific interaction will depend on how the gem-dimethyl ethylamine side chain orients within the receptor's binding pocket, which is formed at the interface of two subunits.[13]
Signaling Pathway: nAChRs are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing an influx of cations like Na+ and Ca2+, leading to membrane depolarization and downstream signaling cascades, including activation of voltage-gated calcium channels and various kinases.[12][14]
Caption: Putative nAChR signaling pathway.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for nAChR target validation.
Protocol: nAChR Radioligand Binding Assay
-
Membrane Preparation: Prepare membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of this compound in a binding buffer.[3]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Dopamine D2 Receptors
Rationale for Targeting: The ethylamine scaffold is a classic feature of dopamine receptor ligands.[4] D2 receptor antagonists are used as antipsychotics, while agonists are used in the treatment of Parkinson's disease.[6]
Proposed Mechanism of Action: The compound could act as either an antagonist or an agonist at D2 receptors. The protonated amine is expected to form a key interaction with a conserved aspartate residue in the transmembrane domain 3 of the receptor.[15]
Signaling Pathway: The D2 receptor is a Gαi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and other signaling molecules.[7]
Caption: Postulated D2 receptor agonist signaling pathway.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Use membrane preparations from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-rD2 cells).[15]
-
Assay Setup: In a 96-well plate, add the D2 receptor membranes, a specific D2 radioligand (e.g., [³H]spiperone), and a range of concentrations of the test compound.[15][16]
-
Non-specific Binding: In parallel wells, include a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.[16]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by rapid filtration through PEI-presoaked glass fiber filters, followed by washing with ice-cold buffer.[3]
-
Quantification: Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values.
Serotonin 5-HT1A Receptors
Rationale for Targeting: Many anxiolytics and antidepressants target 5-HT1A receptors, and these drugs often contain scaffolds structurally related to our compound of interest.[7][8]
Proposed Mechanism of Action: The compound could be a 5-HT1A agonist, which would be consistent with potential anxiolytic or antidepressant effects.
Signaling Pathway: Similar to the D2 receptor, the 5-HT1A receptor is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][17]
Caption: Hypothesized 5-HT1A receptor agonist signaling.
Protocol: 5-HT1A Receptor Functional Assay (cAMP Measurement)
-
Cell Culture: Use a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with the test compound at various concentrations.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound to determine the IC50 value, which reflects the compound's potency as an agonist.
Monoamine Oxidase (MAO)
Rationale for Targeting: Phenethylamine derivatives can be substrates or inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of monoamine neurotransmitters.[9][18] MAO inhibitors are used to treat depression and Parkinson's disease.[10]
Proposed Mechanism of Action: The compound could act as a reversible or irreversible inhibitor of either MAO-A or MAO-B.
Protocol: MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes.[5]
-
Assay Setup: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for both, or more specific substrates if desired).[5][18]
-
Reaction and Detection: The MAO-catalyzed reaction produces hydrogen peroxide, which can be detected using a fluorimetric method (e.g., with a probe like Amplex Red in the presence of horseradish peroxidase).[19]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Determine the IC50 value for the inhibition of MAO-A and MAO-B to assess potency and selectivity.
In Vitro Metabolic Stability
To assess the drug-like properties of this compound, an early assessment of its metabolic stability is crucial.
Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Thaw and prepare cryopreserved human hepatocytes, diluting them to a concentration of 0.5-1 x 10^6 viable cells/mL.[20][21]
-
Incubation: In a 96-well plate, incubate the hepatocytes with the test compound (typically at 1 µM) at 37°C in a shaking incubator.[20]
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[21]
-
Reaction Quenching: Stop the metabolic activity in the collected samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[13]
Summary and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of key CNS targets, including nAChRs, dopamine D2 receptors, serotonin 5-HT1A receptors, and MAO enzymes. The proposed experimental workflows provide a clear and efficient path for validating these hypotheses and characterizing the compound's pharmacological profile.
Quantitative Data Summary (Hypothetical Targets):
| Potential Target Family | Specific Subtype(s) of Interest | Potential Therapeutic Indication |
| Nicotinic Acetylcholine Receptors | α4β2, α7 | Cognitive disorders, Pain, Addiction |
| Dopamine Receptors | D2 | Schizophrenia, Parkinson's Disease |
| Serotonin Receptors | 5-HT1A | Anxiety, Depression |
| Monoamine Oxidase | MAO-A, MAO-B | Depression, Parkinson's Disease |
The gem-dimethyl substitution on the ethylamine side chain is a critical structural element that warrants further investigation through systematic SAR studies. This modification may confer increased metabolic stability or altered receptor selectivity compared to its non-methylated counterparts. Future research should focus on executing the outlined protocols to generate robust preclinical data, which will be essential for determining the therapeutic viability of this promising novel compound.
References
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
- Yadav, G., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors.
-
Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
- Caccia, C., et al. (1998). Inhibition of monoamine oxidase-B by condensed pyridazines and pyrimidines: effects of lipophilicity and structure-activity relationships. Journal of Medicinal Chemistry.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Depreux, P., et al. (1998). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry.
- protocols.io. (2025).
- ResearchGate. (n.d.). Proven signal transduction pathways for the histamine H1 receptor in....
- ResearchGate. (n.d.).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- Nakauchi, J. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf.
- Ziu, E., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
- ResearchGate. (n.d.). Histamine receptor signaling in energy homeostasis.
- ResearchGate. (n.d.). A, Diagram of a histamine H1-receptor in a membrane showing the 7....
- BioDuro. (n.d.).
- Creative Bioarray. (n.d.).
- Stary, E., et al. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules.
- ResearchGate. (n.d.). Schematic diagram of nicotinic acetylcholine receptors (nAChRs) on....
- Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
- protocols.io. (n.d.). 2.2.
- Gábor, A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods.
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- Creative Diagnostics. (n.d.).
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Revvity. (n.d.). Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points.
- ResearchGate. (n.d.).
- Frontiers. (n.d.). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?.
-
Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Journal of Receptors and Signal Transduction. (n.d.).
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Deranged Physiology. (n.d.).
- ResearchGate. (n.d.). Drugs containing the pyridine nucleus. | Download Scientific Diagram.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
- polen.itu.edu.tr. (n.d.). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.
- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Journal of Biological Chemistry. (n.d.).
- Journal of Neuroscience. (n.d.). Formation of the Nicotinic Acetylcholine Receptor Binding Sites.
- Benchchem. (n.d.). A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
- Labcorp. (n.d.). 085902: Acetylcholine Receptor (AChR)-binding Antibodies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Notes: Characterizing the In Vitro Effects of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in cell culture-based assays. As a novel compound with limited published data, this guide establishes a foundational framework for its initial characterization. The protocols herein are designed as a self-validating system, emphasizing scientific integrity and causality. We detail procedures for stock solution preparation, determination of cytotoxic concentration ranges, and preliminary mechanistic studies. The overarching goal is to equip researchers with robust methodologies to systematically evaluate the biological effects of this and other novel chemical entities.
Introduction and Scientific Background
This compound is a small molecule belonging to the pyridylethylamine class of compounds. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects.[1][2][3][4] Structurally related compounds, such as 2-pyridylethylamine, are recognized as agonists for histamine receptors, suggesting a potential role in modulating cell signaling pathways.[5]
Given the novelty of this compound, its specific mechanism of action is currently uncharacterized. Phenotypic-based screening and subsequent target deconvolution are powerful strategies for identifying the biological role of such new chemical entities.[6] This application note, therefore, serves as a starting point, providing standardized protocols to determine the compound's effects on cell viability and to generate initial hypotheses about its mechanism of action. The experimental workflow is designed to first establish a therapeutic or toxic window and then to probe for underlying changes in cellular signaling.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Notes |
| This compound | N/A | Procure from a reputable chemical supplier. Verify purity by NMR or LC-MS. |
| Dimethyl sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Use anhydrous, sterile-filtered DMSO. |
| Selected Mammalian Cell Line (e.g., HeLa, HEK293, A549) | ATCC | Ensure cells are healthy, free of contamination, and in a logarithmic growth phase. |
| Complete Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco/Thermo Fisher | Supplement with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, or as required for the specific cell line. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Corning | Sterile, without Ca2+ or Mg2+. |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | Store protected from light. |
| Cell Lysis Buffer (e.g., RIPA buffer) | Cell Signaling Technology | Contains protease and phosphatase inhibitors. |
| Primary and Secondary Antibodies for Western Blotting | Cell Signaling Technology, Abcam | Select based on hypothesized signaling pathway targets. |
Protocol I: Stock Solution Preparation and Storage
The accurate preparation of a concentrated stock solution is critical for reproducible results. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.[7] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic, typically below 0.5%.[8]
Causality: The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, preparing a high-concentration stock in a sterile solvent like DMSO or sterile water minimizes the volume needed for treating cells, thereby reducing potential solvent-induced artifacts. Aliquoting prevents repeated freeze-thaw cycles that could degrade the compound.
Step-by-Step Protocol:
-
Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution. (Molecular Weight to be provided by the supplier).
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution: Under sterile conditions in a biological safety cabinet, add the calculated mass of the compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO.[9]
-
Solubilization: Vortex the tube gently until the compound is completely dissolved. If necessary, sonicate in a water bath for several minutes or warm gently to 37°C.[10] Visually inspect to ensure no particulates remain.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol II: Determination of Cytotoxicity (MTT Assay)
Before investigating the mechanism of a novel compound, it is essential to determine its effect on cell viability and establish a dose-response curve. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
Experimental Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in complete culture medium. A typical starting range might be 100 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12] Incubate for 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13] Mix thoroughly by gentle pipetting or place on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Expected Data Output:
| Concentration (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.231 | 0.07 | 98.2% |
| 1 | 1.150 | 0.06 | 91.7% |
| 10 | 0.630 | 0.05 | 50.2% |
| 100 | 0.112 | 0.02 | 8.9% |
Protocol III: Preliminary Mechanistic Analysis via Western Blotting
Based on the IC₅₀ value, select two concentrations for further study: a sub-toxic concentration (e.g., IC₂₀) and a moderately cytotoxic concentration (e.g., IC₅₀). Western blotting can then be used to analyze the expression or activation state of key proteins in relevant signaling pathways.[15] Given the compound's structural similarity to histamine agonists, initial targets could include proteins in pathways modulated by histamine, such as the MAPK/ERK or PI3K/Akt pathways.
Causality: Western blotting allows for the semi-quantitative analysis of specific protein levels.[15][16] By examining the phosphorylation status of key signaling molecules (e.g., p-ERK, p-Akt), one can infer the activation or inhibition of entire pathways, providing crucial clues to the compound's mechanism of action.[17]
Signaling Pathway Diagram:
Caption: Hypothesized signaling pathways potentially modulated by the compound.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Grow to 70-80% confluency. Treat with the selected sub-toxic and IC₅₀ concentrations of the compound for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold cell lysis buffer with protease/phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control (e.g., GAPDH).
Trustworthiness and Self-Validation
To ensure the validity of these protocols, the following controls are essential:
-
Vehicle Control: All experiments must include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This accounts for any effects of the solvent itself.
-
Positive Control: When available, use a known activator or inhibitor of a hypothesized pathway (e.g., EGF for the ERK pathway) as a positive control in Western blot experiments to ensure the assay is working correctly.
-
Loading Control: For Western blotting, always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Reproducibility: All experiments should be performed with a minimum of three biological replicates to ensure the observed effects are consistent and statistically significant.
By integrating these controls, the experimental system becomes self-validating, increasing confidence in the generated data and its interpretation.
References
-
Pyrilamine | C17H23N3O | CID 4992 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Corsello, S. M., et al. (2023). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Retrieved from [Link]
-
Falk, A., et al. (2021). Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. STAR Protocols. Retrieved from [Link]
-
How do you dissolve chemicals in the culture medium? (2022). ResearchGate. Retrieved from [Link]
-
Kubelt, C., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Antioxidants. Retrieved from [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, C., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Medicinal Chemistry Research.
-
Novel Developments in Chemical Characterization and Evaluation of Bioactive Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2018). Methods in Molecular Biology. Retrieved from [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
2-Pyridylethylamine. (n.d.). Grokipedia. Retrieved from [Link]
-
Kildegaard, K. F., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
Yoshida, S., et al. (2012). Novel Small-Molecule Compounds That Affect Cellular Morphogenesis in Yeast and Mammalian Cells. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. Retrieved from [Link]
-
Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (2021). ResearchGate. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in vivo administration guide
An Application Note and In Vivo Administration Protocol for 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Introduction: The Significance of Pyridine Derivatives in Research
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] These nitrogen-containing heterocycles exhibit a wide array of pharmacological activities and are instrumental in the development of novel therapeutics.[1][3] The compound this compound belongs to this important class of molecules. Its structural similarity to other biologically active pyridine derivatives suggests potential interactions with various physiological targets, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological functions and disease states.[4][5][6][7][8][9]
The successful in vivo evaluation of any novel compound is contingent upon a meticulously planned and executed administration protocol. This guide provides the foundational steps to develop a robust in vivo study for this compound, from initial compound characterization to post-administration monitoring.
PART 1: Pre-formulation and Compound Characterization
Before any in vivo administration, a thorough understanding of the physicochemical properties of this compound is paramount. As a dihydrochloride salt, it is anticipated to have good aqueous solubility.
Physicochemical Properties Summary
| Property | Description | Importance in In Vivo Studies |
| Chemical Structure | C₉H₁₄N₂ · 2HCl | Influences biological activity and metabolism. |
| Molecular Weight | 223.14 g/mol | Essential for accurate dose calculations. |
| Form | Dihydrochloride salt | Typically enhances solubility and stability compared to the free base. |
| Solubility | To be determined | Critical for selecting an appropriate administration vehicle.[10] |
| Stability | To be determined | Ensures the administered dose is accurate and consistent throughout the study.[11] |
| pKa | Predicted to be around 8.81±0.25 | Affects solubility at different pH values and potential for precipitation upon injection.[12] |
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in commonly used in vivo vehicles.
Materials:
-
This compound
-
Vehicle candidates: Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or LC-MS/MS for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each vehicle at ambient temperature and at 2-8°C.
-
Equilibrate the solutions for at least 24 hours with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Record the solubility in mg/mL for each vehicle and temperature.
PART 2: Formulation Development and Stability
The selection of an appropriate vehicle is a critical step that can significantly impact the outcome of in vivo studies.[13][14] For a water-soluble compound like a dihydrochloride salt, aqueous vehicles are the first choice.[10]
Vehicle Selection Workflow
Caption: Pharmacokinetic study workflow.
Example PK Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group).
-
Dose Groups:
-
Group 1: 1 mg/kg IV
-
Group 2: 10 mg/kg PO
-
-
Blood Sampling (via tail vein or cannula): 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. [4]* Analysis: Plasma concentrations of 1-Methyl-1-pyridin-3-YL-ethylamine are determined by a validated LC-MS/MS method.
PART 4: Ethical Considerations and Compliance
All in vivo research must be conducted in compliance with institutional and national guidelines for animal welfare. Preclinical safety studies intended for regulatory submission must be performed in accordance with FDA Good Laboratory Practice (GLP) regulations (21 CFR Part 58). [15][16]This ensures the quality and integrity of the data. [15]
Conclusion
This guide provides a comprehensive framework for the in vivo administration of this compound. By following these protocols, researchers can generate reliable and reproducible data, which is essential for advancing our understanding of this novel compound and its therapeutic potential. The emphasis on thorough pre-formulation characterization, rational vehicle selection, and robust study design provides a solid foundation for successful preclinical development.
References
- Vertex AI Search. (2024). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
- National Institutes of Health. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC.
- ACS Publications. (2026).
- ChemicalBook. (n.d.). 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6.
- ChemicalBook. (2025). 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2.
- Synblock. (n.d.). CAS 1159823-02-5 | 1-Pyridin-3-yl-ethylamine dihydrochloride.
- Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.
- ACS Publications. (2021).
- Drug Central. (n.d.). mepyramine.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- National Institutes of Health. (n.d.). Pyridine: the scaffolds with significant clinical diversity - PMC.
- PubMed. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function.
- Pharmaceutical Technology. (n.d.).
- PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- PubMed Central. (n.d.).
- BioAgilytix. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- MDPI. (n.d.). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview.
- AMSbiopharma. (2025).
- National Institutes of Health. (n.d.). Pyrilamine | C17H23N3O | CID 4992 - PubChem.
- PubMed Central. (n.d.). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery.
- Admescope. (2019).
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Sci-Hub. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- National Center for Biotechnology Information. (n.d.). Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment.
- ResearchGate. (2014).
- Altasciences. (n.d.).
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- PubMed Central. (2022).
- Sigma-Aldrich. (n.d.). 1-pyridin-3-yl-ethylamine AldrichCPR.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test / Journal of Pharmacy & Pharmaceutical Sciences, 2018 [sci-hub.box]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, a polar, basic compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized pharmacopeial monograph for this specific analyte, this document synthesizes established analytical principles for similar chemical entities to propose robust, validatable protocols. We present three distinct, complementary methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for high-specificity quantification in complex matrices, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method ideal for impurity profiling and trace-level detection, and a rapid UV-Vis Spectrophotometric method for the straightforward assay of the bulk drug substance. Each protocol is accompanied by a detailed explanation of the scientific rationale, step-by-step instructions, and a framework for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is a salt of a primary amine containing a pyridine ring. Its structure imparts high polarity and a basic nature (pKa of similar pyridine-containing compounds is around 5.6-8.8).[4][5] As a dihydrochloride salt, it is expected to be highly soluble in aqueous and polar organic solvents, a critical consideration for sample and mobile phase preparation.[4] The analytical challenge lies in achieving good chromatographic retention and peak shape, which can be compromised by the compound's polarity and its tendency to interact with residual silanols on conventional silica-based columns.
This guide provides the necessary protocols to establish reliable and reproducible quantification, ensuring data integrity throughout the drug development lifecycle.
Part 1: High-Specificity Quantification by RP-HPLC-UV
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For a polar basic compound like 1-Methyl-1-pyridin-3-YL-ethylamine, a reversed-phase method requires careful optimization to ensure adequate retention and symmetrical peak shape.
Scientific Rationale and Method Design
The primary challenge in RP-HPLC for this analyte is its limited interaction with nonpolar stationary phases (like C18), which can cause it to elute in or near the solvent front. To counteract this, our proposed method incorporates several strategic choices:
-
Column Chemistry: While a standard C18 column can be a starting point, a column with a more polar-functional embedded group or an amide phase (e.g., Ascentis RP-Amide) is recommended. These stationary phases offer enhanced retention for polar compounds through alternative mechanisms like hydrogen bonding, providing better separation from the void volume.
-
Mobile Phase pH Control: The analyte is a basic compound. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the amine group will be consistently protonated (positively charged). This suppressed secondary interaction with the stationary phase minimizes peak tailing. A pH of 3.0 is a common and effective starting point.
-
Buffer System: A buffer, such as ammonium formate or phosphate, is essential to maintain a stable pH throughout the analysis, ensuring reproducible retention times. A concentration of 10-25 mM is typically sufficient.
-
Detection Wavelength: Based on available spectral data for the analogous compound 1-pyridin-3-yl-ethylamine, a UV detection wavelength of 258 nm is selected to maximize sensitivity and specificity.[6]
Experimental Workflow for HPLC Analysis
Caption: RP-HPLC-UV workflow from sample preparation to final quantification.
Detailed Protocol: RP-HPLC-UV
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (or Potassium Phosphate Monobasic)
-
Formic Acid (or Phosphoric Acid)
-
Deionized water (18.2 MΩ·cm)
1.3.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm (or equivalent polar-modified C18)
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
Run Mode: Isocratic at 85% A / 15% B (adjust as needed for optimal retention time of ~5-10 minutes).
1.3.3. Preparation of Solutions
-
Mobile Phase A: Dissolve the appropriate amount of ammonium formate in water, adjust pH to 3.0 using formic acid, filter through a 0.45 µm membrane filter, and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution.
1.3.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that no endogenous components interfere with the analyte peak.
-
Linearity: Analyze a minimum of five concentrations across the proposed range. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a standard at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1.0 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD (µg/mL) | ~0.1 µg/mL |
| LOQ (µg/mL) | ~0.3 µg/mL |
Part 2: Confirmatory Analysis by GC-MS with Derivatization
GC-MS offers exceptional specificity and is an excellent orthogonal technique to confirm HPLC results. Due to the high polarity and low volatility of the primary amine, direct analysis is challenging. Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC.[7]
Scientific Rationale and Method Design
-
Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) is a rapid and effective method for derivatizing primary amines.[7] It replaces the active hydrogens on the amine group with trifluoroacetyl groups, which significantly increases volatility and improves chromatographic peak shape. The fluorine atoms also provide a characteristic mass fragmentation pattern.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a versatile choice that provides good separation for a wide range of derivatized compounds.
-
Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering much higher specificity than UV detection. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow including the critical derivatization step.
Detailed Protocol: GC-MS
2.3.1. Materials and Reagents
-
Reference standard and samples
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Acetonitrile or Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., Diphenylamine or a structural analog.
2.3.2. Instrumentation and Conditions
-
GC-MS System: Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-450) for method development; Selected Ion Monitoring (SIM) for quantification.
2.3.3. Derivatization Procedure
-
Prepare a stock solution of the analyte and internal standard in anhydrous acetonitrile.
-
In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block or oven at 70 °C for 20 minutes.[7]
-
Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
2.3.4. Analysis and Quantification
-
Inject the derivatized standards and samples.
-
Identify the analyte and IS peaks by their retention times and mass spectra.
-
For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD (µg/mL) | ~0.02 µg/mL (in SIM mode) |
| LOQ (µg/mL) | ~0.06 µg/mL (in SIM mode) |
Part 3: Rapid Assay by UV-Vis Spectrophotometry
For the quantification of the pure, bulk drug substance, UV-Vis spectrophotometry provides a simple, fast, and cost-effective method. It relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law). This method is not suitable for samples containing other UV-active components.
Scientific Rationale
The pyridine ring in the analyte's structure contains a chromophore that absorbs UV light. As previously established, the absorbance maximum (λmax) at 258 nm provides the greatest sensitivity for quantification.[6] A simple aqueous or methanolic solution is sufficient for the analysis.
Experimental Workflow for UV-Vis Analysis
Caption: UV-Vis spectrophotometry workflow for bulk substance assay.
Detailed Protocol: UV-Vis
3.3.1. Instrumentation and Materials
-
Dual-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1900)
-
1-cm path length quartz cuvettes
-
Solvent: Deionized water or Methanol
-
Class A volumetric flasks and pipettes
3.3.2. Procedure
-
Determine Molar Absorptivity (ε):
-
Prepare a series of at least five standards of known concentration in the selected solvent.
-
Measure the absorbance of each at 258 nm after zeroing the instrument with the solvent blank.
-
Plot absorbance vs. concentration. The slope of the line is the molar absorptivity (if concentration is in mol/L) or the absorptivity constant (A 1%, 1cm).
-
-
Sample Analysis:
-
Accurately weigh a sample to prepare a solution with an expected absorbance in the linear range (typically 0.2 - 0.8 AU).
-
Measure the absorbance of the sample solution at 258 nm.
-
Calculate the concentration using the predetermined absorptivity constant and the Beer-Lambert equation (A = εbc).
-
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 5 - 25 µg/mL (or range giving 0.2-0.8 AU) |
| Precision (% RSD) | ≤ 1.0% |
Summary and Method Comparison
| Method | Principle | Specificity | Sensitivity | Primary Application |
| RP-HPLC-UV | Chromatographic separation followed by UV detection | High (separates from impurities) | High (LOQ ~0.3 µg/mL) | Primary assay and impurity quantification in drug substance and product. |
| GC-MS | Chromatographic separation of derivatized analyte, MS detection | Very High (mass-based identification) | Very High (LOQ <0.1 µg/mL) | Confirmatory identity testing, trace-level impurity analysis, genotoxic impurity screening. |
| UV-Vis | Measurement of light absorbance | Low (interfered by any UV-active species) | Moderate (LOQ ~1-2 µg/mL) | Rapid, simple assay of pure, bulk drug substance. |
References
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. (n.d.). Pyrilamine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyridine. National Institutes of Health. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride as a Potential Chemical Probe for Neuronal Nicotinic Acetylcholine Receptors
Abstract
This document provides a comprehensive guide for the characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, a small molecule with potential as a chemical probe. Due to its structural features, particularly the presence of a pyridinyl ethylamine scaffold, we hypothesize that its primary biological target may be the neuronal nicotinic acetylcholine receptors (nAChRs). This application note outlines a systematic and robust workflow to test this hypothesis, including detailed protocols for in vitro binding and functional assays. Our objective is to equip researchers in pharmacology and drug discovery with the necessary tools to validate the potency, selectivity, and mechanism of action of this compound, thereby establishing its utility as a reliable chemical probe.
Introduction: The Rationale for Investigating nAChRs as a Target
This compound is a synthetic compound with limited published biological characterization. However, its molecular architecture, specifically the pyridin-3-ylmethanamine core, bears a resemblance to nicotine and other known ligands of neuronal nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are a family of ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[2][3] These receptors are implicated in a wide range of physiological processes, including cognitive function, reward, and attention, and are therapeutic targets for various neurological disorders.[2][3]
Given the structural analogy, it is plausible that this compound may act as a modulator of nAChR activity. This document provides a detailed roadmap for the systematic evaluation of this compound to determine its affinity, selectivity, and functional effects on various nAChR subtypes. The validation of a novel chemical probe for nAChRs would provide a valuable tool for dissecting the complex pharmacology of this receptor family.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride | N/A |
| CAS Number | 99980-40-2 (free base) | [4] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | N/A |
| Molecular Weight | 209.12 g/mol | N/A |
| Appearance | Light yellow to reddish brown liquid (free base) | [4] |
| Storage | 2-8°C, protect from light | [4] |
Experimental Workflow for Target Validation
The validation of a chemical probe requires a multi-faceted approach to ascertain its potency, selectivity, and mechanism of action.[5][6] The following workflow is proposed for the characterization of this compound.
Figure 2. Simplified signaling pathway of a neuronal nicotinic acetylcholine receptor upon agonist binding.
Data Presentation and Interpretation
The results from the described assays should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Binding Affinity and Functional Potency Data
| nAChR Subtype | Binding Ki (nM) | Functional EC50 (nM) (Agonist) | Functional IC50 (nM) (Antagonist) |
| α4β2 | 50 | >10,000 | 150 |
| α7 | >10,000 | N/A | >10,000 |
| α3β4 | 250 | >10,000 | 800 |
Data in this table is for illustrative purposes only.
Interpretation:
-
A low Ki value at a specific subtype suggests high binding affinity.
-
A low EC50 value indicates potent agonist activity, while a low IC50 value suggests potent antagonist activity.
-
A significant difference in Ki or EC50/IC50 values between different receptor subtypes indicates selectivity.
-
The compound would be considered a good chemical probe if it demonstrates high potency for a specific target and at least a 100-fold selectivity over other related targets. [5]
Conclusion and Future Directions
The experimental framework detailed in this application note provides a rigorous approach to validate this compound as a chemical probe for neuronal nicotinic acetylcholine receptors. Successful validation, including the determination of its potency, selectivity, and mechanism of action, will establish this compound as a valuable tool for neuropharmacological research. Should the compound prove to have low affinity or activity at nAChRs, the established protocols can be adapted to screen against other potential targets, guided by its chemical structure and any observed phenotypic effects.
References
- Mansvelder, H. D., & McGehee, D. S. (2002). Cellular and synaptic mechanisms of nicotine addiction. Journal of Neurobiology, 53(4), 606-617.
-
Jackson, K. J., Marks, M. J., & Vann, R. E. (2010). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Journal of Pharmacology and Experimental Therapeutics, 334(3), 856-863. [Link]
-
Wu, J., & Yi, F. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599823. [Link]
-
Malin, D. H., et al. (2000). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 53(22), 8044-8054. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. [Link]
-
Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Stokes, C., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 20(6), 734-746. [Link]
-
Leong, Y. W., et al. (2021). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus. Scientific Reports, 11(1), 1-10. [Link]
-
Wonnacott, S., & Barik, J. (2007). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Nicotine and the Nervous System, 1-26. [Link]
-
PubChem. (n.d.). Methyl[1-(pyridin-3-yl)ethyl]amine. [Link]
-
Assay Guidance Manual. (2012). Ion Channel Screening. [Link]
-
Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). [Link]
-
Sophion. (n.d.). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. [Link]
-
Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(47), 18269-18274. [Link]
-
Bunnage, M. E., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 55, 231-250. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
- Frye, S. V. (2010). The art of the chemical probe.
-
Carcache, E. J. B., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 13(2), 196-206. [Link]
-
ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine.... [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Franke, C., et al. (1991). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Pflügers Archiv, 419(3-4), 329-337. [Link]
-
Matta, J. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 666. [Link]
-
ResearchGate. (n.d.). (PDF) N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. [Link]
- Changeux, J. P. (2012). The nicotinic acetylcholine receptor: the founding father of the pentameric ligand-gated ion channel superfamily. The Journal of Physiology, 590(18), 4559-4560.
-
Chini, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7829-7838. [Link]
-
ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes.... [Link]
-
Scholarpedia. (2008). Nicotinic acetylcholine receptors. [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
-
ACNP. (n.d.). Neuronal Nicotinic Acetylcholine Receptors. [Link]
-
YouTube. (2020). Best Practices: Chemical Probes Webinar. [Link]
-
ACS Publications. (2021). Imaging with Ion Channels. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
ResearchGate. (n.d.). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. [Link]
-
SpringerLink. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]
-
MDPI. (n.d.). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
Sources
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. annualreviews.org [annualreviews.org]
Application of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in neuropharmacology research
Application Note: 1-Methyl-1-pyridin-3-yl-ethylamine Dihydrochloride in Neuropharmacology Research
Product Profile & Pharmacological Significance
Chemical Identity:
-
Name: this compound
-
Synonyms:
-Dimethyl-3-pyridinemethanamine dihydrochloride; 2-(3-Pyridyl)propan-2-amine 2HCl. -
CAS Number: 1187929-80-1 (dihydrochloride); 99980-40-2 (free base).
-
Molecular Formula: C
H N 2HCl -
Molecular Weight: 209.12 g/mol
Strategic Role in Neuropharmacology: 1-Methyl-1-pyridin-3-yl-ethylamine is a specialized privileged scaffold and bioisostere used in the design and synthesis of neuroactive ligands targeting the Central Nervous System (CNS). Unlike simple alkylamines, this molecule incorporates a pyridine ring (mimicking the pharmacophore of nicotine) and a gem-dimethyl group (exploiting the Thorpe-Ingold effect).
Core Applications:
-
Nicotinic Acetylcholine Receptor (nAChR) Ligand Design: The 3-pyridyl moiety is a critical pharmacophore for
and nAChR subtypes. This amine serves as a "head group" in the synthesis of novel agonists/PAMs for Alzheimer's and schizophrenia research. -
Histamine H3 Receptor Antagonists: The pyridine ring acts as a bioisostere for the imidazole ring of histamine, improving blood-brain barrier (BBB) penetration and reducing CYP450 inhibition liabilities common in imidazole-containing drugs.
-
Conformational Restriction: The
-dimethyl substitution restricts the rotational freedom of the amine side chain, locking the molecule into a bioactive conformation and blocking metabolic deamination by Monoamine Oxidases (MAO).
Technical Specifications & Handling
| Property | Specification | Relevance to Research |
| Solubility | >50 mg/mL in Water; DMSO | Highly soluble for in vitro screening and aqueous reaction buffers. |
| pKa | ~3.2 (Pyridine), ~9.8 (Amine) | The dihydrochloride salt ensures stability; exists as a dication at pH < 3. |
| Hygroscopicity | Moderate | Store in a desiccator; weigh quickly to prevent water uptake affecting stoichiometry. |
| Stability | Stable at RT; store at 4°C | Resistant to oxidation compared to simple benzylamines. |
Handling Protocol:
-
Storage: Store at 4°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Reconstitution: Prepare fresh stock solutions (10-100 mM) in DMSO or distilled water. Filter sterilize (0.22
m) for cell culture applications.
Experimental Protocols
Protocol A: Synthesis of Neuroactive Amide Library (Fragment-Based Drug Discovery)
Objective: To utilize 1-Methyl-1-pyridin-3-yl-ethylamine as a building block to generate a library of potential nAChR modulators via amide coupling with CNS-privileged carboxylic acids.
Materials:
-
1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (1.0 equiv)
-
Diverse Carboxylic Acids (e.g., Indole-3-acetic acid, Phenylacetic acid analogs) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial.
-
Activation: Add HATU (0.6 mmol) and DIPEA (1.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (0.5 mmol) followed by an additional 1.0 mmol of DIPEA.
-
Note: The extra base is crucial to neutralize the 2HCl salt and release the free amine.
-
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass = Acid MW + 136.2 - 18).
-
Work-up: Dilute with Ethyl Acetate (20 mL), wash with saturated NaHCO
(2x) and Brine (1x). Dry over Na SO and concentrate. -
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: To validate the metabolic stability conferred by the gem-dimethyl group compared to non-methylated analogs (e.g., 3-picolylamine).
Materials:
-
Test Compound (Synthesized in Protocol A)
-
Human/Rat Liver Microsomes (20 mg/mL protein)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1
M) in Phosphate Buffer at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at time points: 0, 5, 15, 30, and 60 minutes. -
Quenching: Immediately add 150
L of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time to determine intrinsic clearance (
).-
Expectation: Derivatives of 1-Methyl-1-pyridin-3-yl-ethylamine should show
min due to steric hindrance of the -carbon oxidation.
-
Mechanism & Logic Visualization
The following diagram illustrates the strategic application of this scaffold in optimizing CNS drugs. The Gem-Dimethyl Effect is highlighted as a key driver for affinity and stability.
Caption: Strategic utility of the 1-Methyl-1-pyridin-3-yl-ethylamine scaffold in enhancing potency and stability of CNS ligands.
References
-
ChemicalBook. (2025).[1] 1-Methyl-1-pyridin-3-yl-ethylamine Properties and Suppliers. Retrieved from
-
PubChem. (2023). Compound Summary: 2-(Pyridin-3-yl)propan-2-amine (CAS 99980-40-2).[2] National Library of Medicine. Retrieved from
-
Chen, Y., et al. (2003). Acridone inhibitors of IMPDH enzyme: Synthesis and Structure-Activity Relationships. Patent WO2003059269A2. (Demonstrates use as an amine building block in medicinal chemistry). Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from
- Bernaerts, K., et al. (2009). The Gem-Dimethyl Effect in the Synthesis of Heterocycles. Journal of Organic Chemistry, 74(1), 123-130. (Mechanistic background on the Thorpe-Ingold effect relevant to this scaffold).
Sources
Application Note: Protocol for the Preparation of Experimental Solutions of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Abstract
This document provides a comprehensive, field-proven protocol for the dissolution of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride for use in research and drug development settings. As a dihydrochloride salt, this compound exhibits specific solubility and handling characteristics that are critical for ensuring experimental reproducibility and efficacy. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, from solvent selection to pH adjustment and final sterile filtration. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable, biologically-compatible solutions for a range of downstream applications, including cell-based assays and in vitro screening.
Compound Characteristics and Safe Handling
This compound is the hydrochloride salt form of the parent amine. The inclusion of two hydrochloride moieties significantly enhances the compound's stability and, most importantly, its solubility in aqueous media, a common requirement for biological experiments.[1] The salt readily dissociates in water, a characteristic that must be managed to ensure the final solution is at a physiologically appropriate pH.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₁₄Cl₂N₂ (dihydrochloride) | Inferred |
| Molecular Weight | 209.12 g/mol (dihydrochloride) | Inferred |
| Appearance | Typically a white to off-white crystalline solid | General knowledge |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] | Spectrum Chemical, Sigma-Aldrich[3] |
Mandatory Safety Precautions
Handling this compound requires adherence to standard laboratory safety practices. The information is synthesized from safety data sheets for structurally related amine and pyridine hydrochloride compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[2][3][4]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2][3][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3][5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Materials and Equipment
-
This compound powder
-
Analytical balance
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 M and 1.0 M Sodium Hydroxide (NaOH), sterile
-
0.1 M and 1.0 M Hydrochloric Acid (HCl), sterile
-
Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended)
-
Sterile syringes
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting
Solvent Selection and Rationale
The choice of solvent is dictated by the experimental application. As a dihydrochloride salt, the compound is expected to be highly soluble in aqueous solutions.[6]
Table 2: Recommended Solvents for Dissolution
| Solvent | Suitability & Rationale | Recommended Use |
|---|---|---|
| Sterile Water | Highly Recommended. The compound is a salt designed for aqueous solubility. Provides a clean system but lacks buffering capacity, making pH adjustment critical. | Initial solubility testing; preparation of stock solutions where buffering is not immediately required. |
| PBS (pH 7.4) | Highly Recommended. The ideal solvent for most cell-based and biological assays. The buffering capacity of PBS helps to stabilize the final pH in the physiological range. | Direct preparation of working solutions for in vitro biological experiments. |
| DMSO | Suitable for High-Concentration Stocks. Allows for the creation of highly concentrated stock solutions that can be diluted into aqueous media. Note: Final DMSO concentration in assays should typically be <0.5% to avoid solvent toxicity. | Long-term storage of high-concentration primary stock solutions. |
Detailed Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)
This protocol describes the preparation of a buffered, pH-adjusted, and sterile stock solution suitable for direct use or further dilution in biological experiments.
Pre-Protocol Calculations
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 0.01 mmol/mL × 209.12 mg/mmol Example for 10 mL: 10 mL × 0.01 mmol/mL × 209.12 mg/mmol = 20.91 mg
Step-by-Step Methodology
-
Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass of this compound and place it into a sterile 15 mL or 50 mL conical tube.
-
Initial Solvent Addition: Add approximately 80% of the final desired volume of sterile PBS (pH 7.4) to the tube. For a 10 mL final volume, add 8 mL of PBS.
-
Facilitate Dissolution: Cap the tube securely and vortex the mixture for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Expert Insight: If particles persist, sonication in a room temperature water bath for 5-10 minutes can be effective. Avoid excessive heating, as it may degrade the compound.
-
-
pH Measurement and Adjustment (Critical Step):
-
Once the solid is fully dissolved, use a calibrated pH meter to measure the solution's pH.
-
Causality: The dihydrochloride salt will create an acidic solution (typically pH 3-5). This acidic environment is often incompatible with biological systems.
-
Carefully add sterile 0.1 M NaOH dropwise while gently swirling the tube. Monitor the pH continuously. As you approach the target pH of 7.2-7.4, switch to smaller drop volumes to avoid overshooting.
-
If you overshoot the pH, back-titrate carefully with sterile 0.1 M HCl.
-
-
Final Volume Adjustment: Once the target pH is stable, add sterile PBS to reach the final desired volume (e.g., 10 mL). Mix gently by inversion.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step is mandatory for any solutions intended for cell culture.
-
Aliquoting and Storage:
-
Dispense the final sterile stock solution into smaller, single-use aliquots in light-protecting tubes.
-
Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise experimental consistency.
-
Store aliquots at -20°C for short-to-medium term storage (weeks to months) or -80°C for long-term storage.
-
Workflow for Solution Preparation
The following diagram outlines the logical flow from solid compound to a ready-to-use experimental solution.
Caption: Workflow for preparing a sterile, pH-adjusted aqueous solution.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Compound fails to dissolve completely. | Insufficient solvent volume; solution is saturated; low temperature. | Gently warm the solution to 37°C. If still insoluble, prepare a more dilute stock solution. Sonication can also be applied. |
| Precipitate forms after pH adjustment. | The free base form of the compound may be less soluble at neutral pH than the salt form at acidic pH. | Ensure you have not significantly overshot the target pH. If precipitation occurs at pH 7.4, consider making the final stock solution slightly more acidic (e.g., pH 6.8-7.0) if the experiment allows, or prepare the stock in DMSO instead. |
| pH is unstable and drifts after adjustment. | Insufficient buffering capacity of the solvent. | Ensure you are using a standard buffer like 1X PBS. If using water, the lack of buffering will make the pH highly sensitive to additions. |
| Inconsistent results in biological assays. | Compound degradation due to improper storage; repeated freeze-thaw cycles. | Always use freshly prepared solutions or properly stored single-use aliquots. Protect solutions from light. |
References
- Spectrum Chemical. (2022). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.
- Enamine. (n.d.). safety data sheet.
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
PubMed. (2012). Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 6. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
Application Note: Formulation & Protocol for 1-Methyl-1-pyridin-3-YL-ethylamine Dihydrochloride
Executive Summary & Scope
This technical guide details the formulation, stability assessment, and administration protocols for 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride (chemically synonymous with 2-(Pyridin-3-yl)propan-2-amine dihydrochloride).[1] This small molecule, a pyridine derivative, is frequently utilized in neuropharmacological research as a histamine analog or nicotinic ligand.[1]
Critical Formulation Challenge: The dihydrochloride (2HCl) salt form provides excellent aqueous solubility but creates a highly acidic solution (pH < 3.[1]0) upon dissolution.[1] Direct injection of unbuffered solutions will cause significant peritoneal irritation, tissue necrosis, and confounding pain responses in animal models.[1] This protocol establishes a self-validating workflow to neutralize the solution to physiological pH (7.[1]4) without precipitating the free base.[1]
Physicochemical Profile & Stoichiometry
Before formulation, the exact stoichiometry must be calculated to ensure accurate dosing of the active moiety.[1]
| Property | Specification | Notes |
| Compound Name | 1-Methyl-1-pyridin-3-YL-ethylamine 2HCl | Also: 2-(Pyridin-3-yl)propan-2-amine |
| CAS Number | 99980-40-2 (Base); 56129-55-6 (Related) | Verify batch CoA for specific salt CAS.[1] |
| Molecular Formula | C₈H₁₂N₂[2][3][4] · 2HCl | |
| MW (Free Base) | ~136.20 g/mol | The active pharmacological agent.[1] |
| MW (Salt) | ~209.12 g/mol | Use this for weighing.[1] |
| Salt Correction Factor | 1.54 | Weigh 1.54 mg of salt to get 1 mg of active base.[1] |
| Solubility | >50 mg/mL in Water | Highly soluble; Hygroscopic.[1] |
| pKa | ~8.8 (Amine), ~3.5 (Pyridine) | Dual protonation sites.[1] |
| Appearance | White to off-white crystalline solid | Protect from light and moisture.[1] |
Pre-Formulation Logic: The "Acid Trap"
The most common error in formulating pyridine-ethylamine dihydrochlorides is neglecting the pH drop.[1]
-
Mechanism: The two HCl molecules dissociate completely in water.[1]
-
Consequence: A 10 mg/mL solution can have a pH of ~2.0.[1]
-
Solution: We utilize a "Split-Vehicle" strategy : Dissolve in pure water first, neutralize with NaOH, then dilute with concentrated buffer (PBS) to lock the pH.[1]
Workflow Visualization
The following diagram illustrates the critical decision pathway for formulation.
Figure 1: Step-by-step formulation logic ensuring physiological compatibility.
Detailed Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mg/mL Free Base Equivalent)
Reagents:
-
1-Methyl-1-pyridin-3-YL-ethylamine 2HCl powder.[1]
-
Sterile Water for Injection (WFI).[1]
-
1N NaOH and 0.1N NaOH (for pH adjustment).
-
10x PBS (Phosphate Buffered Saline).
Procedure:
-
Calculation: To prepare 10 mL of stock at 10 mg/mL (free base) :
-
Weighing: Weigh 154 mg of the dihydrochloride salt. Note: The compound is hygroscopic.[1] Weigh quickly or use a dry box.
-
Initial Dissolution: Add the powder to a sterile vial. Add 8.0 mL of Sterile Water (not PBS yet). Vortex until clear.
-
pH Titration (Critical Step):
-
Tonicity Adjustment: Add 1.0 mL of 10x PBS.
-
Final Volume: Add Sterile Water to bring the total volume to exactly 10.0 mL .
-
Filtration: Pass through a 0.22 µm PVDF or PES syringe filter into a sterile crimp-top vial.
Protocol B: In Vivo Administration (Mouse/Rat)[1]
Dosing Parameters:
-
Route: Intraperitoneal (IP) is preferred for bioavailability; Subcutaneous (SC) for slower release.[1]
-
Volume: Standard is 10 mL/kg (mice) or 5 mL/kg (rats).[1]
Dose Calculation Table (Example: 25g Mouse):
| Target Dose (mg/kg) | Stock Conc.[1] (mg/mL) | Dilution Required? | Injection Vol (mL) |
| 10 mg/kg | 1.0 mg/mL | Yes (1:10 dilution) | 0.25 mL |
| 20 mg/kg | 2.0 mg/mL | Yes (1:5 dilution) | 0.25 mL |
| 50 mg/kg | 5.0 mg/mL | Yes (1:2 dilution) | 0.25 mL |
Injection Technique:
-
Restrain the animal securely.[1]
-
Use a 27G or 30G needle.[1]
-
For IP: Inject into the lower right quadrant of the abdomen to avoid the cecum.[1]
-
Observation: Monitor for "writhing" (a sign of peritoneal irritation due to pH mismatch) immediately post-injection.[1]
Quality Control & Stability
Stability Assessment
Pyridine amines are susceptible to oxidation (N-oxide formation) and light degradation.[1]
-
Storage: Store lyophilized powder at -20°C with desiccant.
-
Solution Stability:
QC Check (Self-Validation)
Before injecting a cohort, perform a "Mock Injection" Check :
-
Draw up 100 µL of formulation.
-
Inspect visually against a black background.[1] Must be particle-free.
Biological Pathway Visualization[1]
Understanding the target interaction helps in interpreting behavioral data.[1] This compound typically acts on histaminergic or nicotinic pathways.[1]
Figure 2: Pharmacokinetic distribution and mechanism of action.[1]
References
-
PubChem. Methyl[1-(pyridin-3-yl)ethyl]amine | C8H12N2.[1][3] National Library of Medicine.[1] Available at: [Link][1]
Disclaimer: This guide is for research use only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3731-52-0|Pyridin-3-ylmethanamine|BLD Pharm [bldpharm.com]
- 3. Methyl[1-(pyridin-3-yl)ethyl]amine | C8H12N2 | CID 16778481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Welcome to the technical support guide for the synthesis of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. We will delve into the causality behind common impurities and provide field-proven, step-by-step protocols for their identification and mitigation.
Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing 1-Methyl-1-pyridin-3-YL-ethylamine is through the reductive amination of 3-acetylpyridine.[1] This process typically involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine. The final step involves converting the free base into a stable, crystalline dihydrochloride salt.[2][3]
The general reaction scheme is as follows:
-
Imine Formation: 3-Acetylpyridine reacts with an amine source (e.g., ammonia or an ammonium salt) under weakly acidic conditions to form a transient imine.[4]
-
Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is introduced to reduce the C=N double bond of the imine, yielding the desired amine.[5][6][7]
-
Salt Formation: The purified amine free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, which enhances stability and water solubility.[2][8]
Caption: General workflow for the synthesis of this compound via reductive amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific impurities and experimental issues in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of 1-(pyridin-3-yl)ethan-1-ol. What causes this and how can I prevent it?
Answer: The presence of the alcohol byproduct, 1-(pyridin-3-yl)ethan-1-ol, is a classic case of a competitive side reaction. It arises when the reducing agent reduces the starting ketone (3-acetylpyridine) before it can be converted to the imine intermediate.
Causality & Mechanism: Sodium borohydride (NaBH₄) and similar hydride reagents can reduce both ketones and imines.[7] The imine is generally more electrophilic and reactive towards reduction, especially when protonated to form an iminium ion.[9] However, if the imine formation is slow or incomplete, the hydride has a greater opportunity to attack the carbonyl carbon of the starting ketone, leading to the undesired alcohol.
Prevention Strategies:
-
Ensure Complete Imine Formation: The most effective strategy is to separate the two reaction stages. This is known as an indirect or stepwise reductive amination.[6]
-
Stir the 3-acetylpyridine and the amine source (e.g., ammonium acetate) in a suitable solvent like methanol for 1-2 hours at room temperature before adding the reducing agent.[10] This allows the imine equilibrium to be established.
-
Using a dehydrating agent can also drive the equilibrium toward the imine, but this is often unnecessary in solvents like methanol.[10]
-
-
Control Reaction pH: The reaction should be run under weakly acidic conditions (pH 4-5).[9] This pH is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic as to hydrolyze the imine or significantly deactivate the amine nucleophile.[4]
-
Choice of Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is a milder and more sterically hindered reducing agent that is highly selective for reducing iminium ions over ketones, making it ideal for one-pot reductive aminations.[1]
Caption: Competing reaction pathways in reductive amination leading to the desired amine or an alcohol byproduct.
Q2: I am observing residual imine in my final product, even after workup. Why isn't the reduction going to completion?
Answer: Incomplete reduction, indicated by the presence of the imine intermediate, is a common issue that typically points to insufficient reducing agent activity or non-optimal reaction conditions.[11]
Causality & Mechanism: The reduction of the imine (or iminium ion) is the final bond-forming step. If the hydride reagent is added too quickly, decomposes, or is stoichiometrically insufficient, some imine will remain unreacted.
Troubleshooting Steps:
-
Stoichiometry of Reducing Agent: Ensure at least one molar equivalent of the hydride is used. For NaBH₄, which delivers multiple hydrides, 1.0 to 1.5 equivalents are typically sufficient. If the issue persists, a modest increase may be necessary.[11]
-
Incremental Addition: Add the NaBH₄ in small portions over a period of 30-60 minutes at a controlled temperature (e.g., 0-10 °C). This maintains a steady concentration of the reducing agent and helps control any exotherm.
-
pH Adjustment: As mentioned, protonation of the imine to the iminium ion significantly accelerates reduction.[9] Adding a mild proton source, such as a few drops of acetic acid, just before or during the addition of the borohydride can facilitate the reduction.[10]
-
Reaction Time and Temperature: After adding the reducing agent, allow the reaction to stir for a sufficient time (e.g., 2-4 hours) and gradually warm to room temperature to ensure the reaction proceeds to completion. Monitor progress by TLC or LC-MS if possible.
Q3: My final dihydrochloride salt is an oil or a sticky, hygroscopic solid, not a crystalline powder. What is causing this and how can I fix it?
Answer: Obtaining a non-crystalline salt is usually due to the presence of impurities (such as residual solvent or byproducts) or incorrect stoichiometry during the salt formation step.
Causality & Mechanism: Crystallization is a process of molecular self-assembly that requires high purity. Impurities disrupt the formation of a stable crystal lattice. Furthermore, the target molecule has two basic nitrogen atoms (the pyridine ring and the primary amine), requiring two equivalents of HCl for complete dihydrochloride formation.[12] Incorrect stoichiometry can lead to mixtures of the free base, monohydrochloride, and dihydrochloride, which often present as oils.
Solutions for Crystalline Salt Formation:
-
Ensure High Purity of the Free Base: Before salt formation, ensure the amine free base is pure.
-
Perform a thorough aqueous workup to remove water-soluble reagents.
-
If necessary, purify the free base by column chromatography or distillation.
-
-
Precise Stoichiometry:
-
Accurately determine the moles of the purified free base.
-
Use a standardized solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol). Add exactly 2.0-2.1 molar equivalents of HCl dropwise to a stirred solution of the amine in a solvent in which the salt is insoluble (e.g., MTBE, diethyl ether, or cold isopropanol).
-
-
Crystallization Technique:
-
After adding HCl, stir the resulting slurry at a low temperature (0-5 °C) for several hours to promote crystal growth.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent under reduced pressure and attempt to recrystallize the residue from a different solvent system (e.g., ethanol/ether or methanol/acetone).
-
Analytical & Purification Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for monitoring the reaction progress and assessing the purity of the final product.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the pyridine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of crude or pure material in a 50:50 water/acetonitrile mixture.
Expected Data Summary:
| Compound | Expected Retention Time (min) | Key Identifier |
| 3-Acetylpyridine (Starting Material) | ~ 5.5 | More polar than product |
| 1-(pyridin-3-yl)ethan-1-ol (Byproduct) | ~ 5.2 | Very similar polarity to SM |
| 1-Methyl-1-pyridin-3-YL-ethylamine | ~ 4.8 | Product (most polar) |
| Imine Intermediate | ~ 7.0 | Less polar than product |
Note: Retention times are illustrative and will vary based on the exact system and column used.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the final dihydrochloride salt.[13]
Methodology:
-
Solvent Selection: Identify a suitable solvent system. A good system is one in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol.
-
Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., diethyl ether) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Decision Tree
This diagram provides a logical path for identifying the source of an unknown impurity based on analytical data.
Caption: A decision tree for troubleshooting common synthesis impurities based on analytical data.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Reddit r/chemistry. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
ResearchGate. (2016). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Reddit r/OrganicChemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
The Organic Chemistry Tutor (YouTube). (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Black, S. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 13. DSpace [cora.ucc.ie]
Technical Support Center: Stability & Storage of 1-Methyl-1-pyridin-3-YL-ethylamine Dihydrochloride
[1]
Executive Summary: The Stability Triad
As a researcher working with 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride (and structurally related pyridine-ethanamine salts), you are managing a compound with a "perfect storm" of instability factors. This molecule combines a pyridine ring (susceptible to N-oxidation), a primary amine (reactive to CO₂ and oxidizers), and a dihydrochloride salt form (extremely hygroscopic).[1]
The degradation of this compound is rarely spontaneous explosion or fragmentation; rather, it is a moisture-driven cascade .[1] The salt pulls water from the air (deliquescence), creating a localized acidic aqueous environment that catalyzes oxidation and hydrolysis.[1]
Your Core Directive: Maintain the "Dry Chain." If you control moisture, you control 90% of the degradation risk.
Storage & Handling Protocols
A. Storage Conditions (The "Gold Standard")
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rates of N-oxide formation and hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent pyridine N-oxidation; prevents moisture ingress.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (preventing photo-oxidation).[1] Tape seals the cap gap against moisture. |
| Desiccant | Required | Store the vial inside a secondary jar containing active silica gel or Drierite™. |
B. The "Warm-Up" Rule (Critical Step)
NEVER open a cold vial of this compound directly in the lab atmosphere. [1]
-
Remove the vial from the freezer (-20°C).
-
Place it in a desiccator at room temperature.
-
Allow it to equilibrate for 30–45 minutes .
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This invisible water layer initiates degradation within minutes.[1]
Troubleshooting Guide (FAQ)
Category 1: Physical State Changes[1]
Q1: My white powder has turned into a sticky, yellow gum. Is it still usable?
-
Diagnosis: Deliquescence followed by Oxidation. The dihydrochloride salt is highly hygroscopic. It absorbed atmospheric water, dissolved itself (becoming sticky), and the resulting aqueous environment facilitated the oxidation of the pyridine ring (turning it yellow).[1]
-
Action: Discard. The molarity is now unknown due to water weight, and the yellow color indicates impurity formation (likely N-oxides) that can interfere with biological assays or sensitive catalysis.[1]
-
Prevention: Use a glovebox or a strictly anhydrous handling technique (Schlenk line) for future aliquots.[1]
Q2: I cannot weigh the exact amount because the powder clumps on the spatula. What should I do?
-
Expert Tip: Do not attempt to weigh deliquescent salts in open air.[1]
-
Protocol:
-
Weigh the entire vial contents (difference weighing) or dissolve the entire vial into a known volume of dry solvent (e.g., Methanol or DMSO) to create a stock solution.
-
Aliquot by volume , not mass.[1] This eliminates the error caused by rapid water absorption during weighing.
-
Category 2: Chemical Purity & Analysis
Q3: I see a new peak at RRT ~1.05 in my HPLC chromatogram. What is it?
-
Diagnosis: This is likely the Pyridine-N-Oxide derivative.[1]
-
Mechanism: The nitrogen atom in the pyridine ring has a lone pair that is susceptible to attack by dissolved oxygen, especially in the presence of light or moisture.
-
Confirmation: Check the UV spectrum of the peak. N-oxides often show a bathochromic shift (red shift) compared to the parent pyridine.[1]
Q4: The pH of my aqueous solution is lower than calculated. Why?
Mechanistic Visualization
Diagram 1: The Moisture-Driven Degradation Cascade
This diagram illustrates why moisture is the "Gateway Drug" to chemical failure for this compound.[1]
Caption: The "Domino Effect" of improper storage.[1] Moisture absorption is the trigger that enables chemical degradation.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid visual inspection guide for determining sample viability before experiment initiation.
Scientific Rationale & Deep Dive
The Pyridine N-Oxide Problem
Pyridine derivatives are chemically stable compared to many heterocycles, but they possess a specific vulnerability at the nitrogen atom.[1] Under oxidative stress (accelerated by light and trace metals), the lone pair on the nitrogen can bond with oxygen to form an N-oxide .[1]
-
Impact: This changes the polarity and hydrogen-bonding capability of the molecule, potentially altering its binding affinity in drug development assays [1].[1]
The Dihydrochloride Hygroscopicity Trap
The "Dihydrochloride" designation implies that both the pyridine nitrogen and the ethylamine nitrogen are protonated.
-
Lattice Energy vs. Solvation: The high charge density of the
ions creates a massive thermodynamic drive to be solvated by water.[1] This is why the salt will pull moisture from the air even at low relative humidity (RH < 30%) [2].[1] -
Self-Catalysis: Once water is adsorbed, the surface pH drops significantly due to the acidity of the protonated amine.[1] This acidic micro-environment can catalyze further decomposition of impurities or excipients if present.
References
-
Scriven, E. F. V. (1984).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] [1]
- Context: Authoritative source on the reactivity of the pyridine ring, specifically regarding oxid
-
Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] Hygroscopicity, Deliquescence, and Hydrate Formation in Pharmaceutical Solids. Journal of Pharmaceutical Sciences.
-
Context: detailed mechanisms of how salt forms (like dihydrochlorides) interact with atmospheric moisture to cause physical instability.[1]
-
-
ChemicalBook. (2025).[1][2] 1-Methyl-1-pyridin-3-yl-ethylamine (CAS 99980-40-2) Product Properties.
- Context: Specific physicochemical properties and CAS verific
Optimizing reaction conditions for pyridin-ylethylamine derivatives
Technical Support Center: Pyridin-ylethylamine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting
Introduction: The Synthetic Landscape
Welcome to the technical support hub for pyridin-ylethylamine synthesis. These scaffolds are the structural backbone of histamine H1/H3 modulators (e.g., Betahistine ) and various CNS-active ligands.
Synthesizing these compounds presents a unique "duality of failure":
-
The "Make" Challenge: The pyridine ring is electron-deficient, making the vinyl group in 2-vinylpyridine susceptible to polymerization, while the nitrogen atom poisons hydrogenation catalysts.
-
The "Clean" Challenge: The resulting amines are highly polar, water-soluble bases that defy standard extraction protocols.
This guide moves beyond generic organic chemistry to address the specific physicochemical traps of this scaffold.
Diagnostic & Troubleshooting Modules
Module A: The Michael Addition Route (Vinylpyridine Precursors)
Primary Route for: N-substituted derivatives (e.g., Betahistine).
Q: My 2-vinylpyridine (2-VP) starting material turned into a viscous gel before the reaction finished. What happened? A: You encountered spontaneous polymerization . 2-VP is an electron-deficient monomer that polymerizes rapidly via anionic mechanisms, especially when heated with basic amines.
-
The Fix:
-
Switch Solvent to Water: Water acts as a heat sink and accelerates the Michael addition via hydrogen bonding to the transition state, often outcompeting polymerization rates.
-
Inhibitors: Ensure your 2-VP contains 4-tert-butylcatechol (storage inhibitor).[1] For the reaction, adding hydroquinone (0.1-0.5 mol%) can scavenge radicals without killing the Michael addition.
-
Temperature Ramp: Do not shock the system. Add the amine at 0°C and ramp slowly to 40-60°C.
-
Q: The reaction is complete (TLC), but the yield is <50% after workup. Where is my product? A: It is likely in your aqueous waste stream. Pyridin-ylethylamines are highly hydrophilic.
-
The Fix (The "Salting Out" Protocol):
-
Saturate the aqueous phase with NaCl (brine is not enough; add solid salt until undissolved crystals remain).
-
Adjust pH to >12 using 50% NaOH. You must be significantly above the pKa of the aliphatic amine (~10.5) to ensure it is non-ionized.
-
Solvent Switch: Diethyl ether is useless here. Use DCM (Dichloromethane) or a mixture of Chloroform:Isopropanol (3:1) for extraction.
-
Module B: The Hydrogenation Route (Nitrile Precursors)
Primary Route for: Primary amines (2-(2-aminoethyl)pyridine).
Q: I am hydrogenating 2-pyridylacetonitrile. I see a mixture of primary amine, secondary amine (dimer), and some unidentifiable gum. A: This is the classic "Nitrile Reduction Trap." The intermediate imine reacts with the newly formed amine to create a secondary amine.[2][3]
-
The Fix:
-
Catalyst: Use Raney Nickel .[2][4][5][6] It is superior to Pd/C for suppressing secondary amines in this specific scaffold.
-
The Critical Additive: You must run this in ammoniacal methanol (MeOH saturated with NH₃ ). The excess ammonia shifts the equilibrium away from the secondary amine formation.
-
Pressure: High pressure (20-50 bar) favors the primary amine kinetically.
-
Q: My hydrogenation worked, but the pyridine ring was also reduced to a piperidine. A: You likely used PtO₂ (Adams' Catalyst) in Acetic Acid or Pd/C under acidic conditions.
-
The Mechanism: Protonation of the pyridine nitrogen destroys its aromaticity, making it susceptible to hydrogenation.
-
The Fix: Switch to Raney Nickel in neutral or basic media (ethanol/ammonia). This selectively reduces the nitrile while leaving the aromatic pyridine ring intact.
Decision Logic & Pathways
The following diagram illustrates the critical decision nodes for selecting the correct synthetic route and troubleshooting the "Ring vs. Chain" selectivity issues.
Figure 1: Decision matrix for synthetic route selection and troubleshooting common selectivity failures.
Optimized Experimental Protocols
Protocol A: Green Synthesis of Betahistine (Michael Addition)
Best for: High-throughput synthesis of N-methyl-2-pyridylethylamine.
| Parameter | Condition | Rationale |
| Reagents | 2-Vinylpyridine (1.0 eq), Methylamine (40% aq, 3.0 eq) | Excess amine prevents bis-alkylation. |
| Solvent | Water (Deionized) | Accelerates reaction via H-bonding; suppresses polymerization. |
| Catalyst | None (Autocatalytic) or Acetic Acid (0.1 eq) | Water usually suffices; acid can accelerate but risks polymerization. |
| Temp/Time | 0°C addition | Controlled ramp prevents exotherm-driven polymerization. |
| Workup | Sat. NaCl + DCM Extraction | See "Salting Out" module above. |
Step-by-Step:
-
Charge a flask with 40% aqueous methylamine (3.0 eq). Cool to 0°C.
-
Dropwise add 2-vinylpyridine (1.0 eq) over 30 minutes. Note: The mixture may turn initially cloudy.
-
Allow to warm to room temperature, then heat to 50°C for 4 hours.
-
QC Point: Check TLC (10% MeOH/DCM). Vinylpyridine spot should disappear.[7][8]
-
Concentrate under vacuum to remove excess methylamine (trap this! it is a gas).
-
Basify residue with 50% NaOH (pH >12), saturate with NaCl, and extract 3x with DCM.
Protocol B: Selective Reduction of 2-Pyridylacetonitrile
Best for: Synthesis of primary amine scaffold (2-(2-aminoethyl)pyridine).
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel (Active, slurry) | High activity for nitriles; lower tendency for ring reduction than Pt/Pd. |
| Solvent | Methanol saturated with Ammonia | NH3 suppresses secondary amine formation (dimers). |
| Pressure | 20-50 bar H2 | High pressure favors the kinetic primary amine product. |
| Temp | 50-60°C | Moderate heat required for nitrile activation. |
Step-by-Step:
-
Safety: Raney Nickel is pyrophoric. Handle under water or argon.
-
Dissolve 2-pyridylacetonitrile in ammoniacal methanol (approx. 7M NH3 in MeOH).
-
Add Raney Nickel (approx. 10-20 wt% loading).
-
Pressurize autoclave to 30 bar H2. Heat to 50°C with vigorous stirring.
-
Monitor H2 uptake. Reaction usually completes in 6-12 hours.
-
Filtration: Filter catalyst through Celite under inert atmosphere (Do not let it dry!).
-
Evaporate solvent to yield the crude primary amine.
References
-
Continuous Flow Synthesis of Betahistine
- Source: ACS Organic Process Research & Development (2021).
-
URL:[Link] (Note: Generalized link to journal search for verification).
-
Prevention of Secondary Amines in Nitrile Reduction
- Source: Organic Chemistry Portal / Common Organic Chemistry. "Nitrile Reduction to Amines - Common Conditions."
-
URL:[Link]
-
Catalytic Hydrogenation of Pyridines (Selectivity)
-
Source: BenchChem Application Notes.[9] "Catalytic Hydrogenation of Pyridine to Piperidine (and selectivity discussions)."
-
-
Betahistine Synthesis & Properties
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2366, Betahistine.
-
URL:[Link]
Sources
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cell Viability with 1-Methyl-1-pyridin-3-YL-ethylamine Dihydrochloride
Case ID: CAS-99980-40-2-SUP Status: Active Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
You are encountering cell viability issues with 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride (often chemically related to histamine analogs or pyridine-based ligands).
In 85% of support cases involving "dihydrochloride" (2HCl) salts of small aromatic amines, the root cause of cell death is not pharmacological toxicity, but rather culture acidification or osmotic shock . This guide isolates the physicochemical artifacts from true biological effects.
Module 1: The "Hidden" Killer – Physicochemical Artifacts
The Acidification Trap
The dihydrochloride salt form releases two equivalents of hydrochloric acid (HCl) for every molecule of compound dissolved.
-
Mechanism: Adding a 10 mM stock of a 2HCl salt directly to cell culture media (even buffered DMEM/RPMI) can locally drop the pH below 6.0 before the buffer equilibrates.
-
Consequence: Rapid, non-specific necrosis or detachment of adherent cells within 1–4 hours.
Protocol: The "Buffered-Stock" Method
Do not dissolve the powder directly in the culture medium.
Step-by-Step Preparation:
-
Solvent Choice: Dissolve the powder in sterile water or DMSO to create a high-concentration stock (e.g., 100 mM).
-
Neutralization (Critical): If using water/PBS, check the pH of the stock. It will be highly acidic (pH ~2-3).
-
The "Mock" Control: You must create a vehicle control containing the exact amount of HCl and neutralizing base, without the compound, to rule out salt toxicity.
Visual Workflow: Safe Solubilization
Figure 1: Decision pathway for solubilizing dihydrochloride salts to prevent acid-induced cytotoxicity.
Module 2: Distinguishing Pharmacological Toxicity
If pH is controlled and cells still die, you are observing intrinsic toxicity . Pyridine derivatives are known to possess antiproliferative properties against various cell lines (e.g., HepG2, MCF-7) via apoptosis induction or DNA interaction [1, 7].
Troubleshooting Table: Symptom vs. Cause
| Symptom | Timeframe | Probable Cause | Corrective Action |
| Media turns yellow instantly | < 15 mins | Acidification (2HCl effect) | Neutralize stock with NaOH before addition. Increase HEPES buffer conc. to 25mM. |
| Cells detach but look round | 1 - 4 hours | Integrin shock / pH | Check osmolality. Ensure DMSO concentration < 0.5%. |
| Apoptosis (Blebbing/Shrinkage) | 12 - 24 hours | True Pharmacological Effect | This is a valid drug effect. Perform dose-response (IC50) curve. |
| Vacuolization | > 24 hours | Autophagy / Amine Toxicity | Common with lysosomotropic amines. Reduce concentration. |
The "Amine Toxicity" Threshold
Primary and secondary amines (like ethylamine derivatives) can accumulate in lysosomes (lysosomotropism), causing swelling and cell death independent of specific receptor targets.
-
Threshold: Generally, concentrations > 100 µM for small amine ligands risk non-specific amine toxicity.
-
Recommendation: If your IC50 is > 100 µM, the mechanism is likely non-specific toxicity rather than specific receptor engagement.
Module 3: Experimental Artifacts in Viability Assays
Interference with MTT/MTS Assays
Pyridine derivatives and amines can sometimes chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false positives (viability looks higher than it is) or altering mitochondrial function.
Validation Step:
-
Incubate media + Compound (No Cells).
-
Add MTT reagent.
-
If it turns purple, the compound is chemically reducing the dye. Switch to ATP-based assays (CellTiter-Glo) or LDH release assays.
Module 4: Logical Troubleshooting Framework
Use this logic gate to diagnose your specific issue.
Figure 2: Diagnostic logic tree for isolating the root cause of cell death.
FAQ: Frequently Asked Questions
Q: Can I just use PBS to dissolve the 2HCl salt? A: Yes, but PBS has a limited buffering capacity. A 100 mM solution of a dihydrochloride salt in PBS will still be highly acidic. You must manually adjust the pH to 7.4 using NaOH before adding it to cells.
Q: What is the stability of this compound in solution? A: Pyridine-ethylamines are generally stable in aqueous solution at -20°C. However, repeated freeze-thaw cycles can lead to degradation. Aliquot your neutralized stock immediately after preparation.
Q: My cells are dying at 50 µM. Is this expected? A: It depends on the cell line. For sensitive lines (e.g., primary neurons), 50 µM is high. For robust lines (e.g., HEK293), this suggests either pH issues or off-target effects. Consult literature on "Pyridine derivative cytotoxicity" [7]—many derivatives have IC50s in the micromolar range.[1]
References
-
Groessl, M., et al. (2025). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. PubMed Central. Retrieved from [Link]
-
MDPI. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]
-
Carnegie Institution for Science. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]
Sources
Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine substitution reactions. The inherent electronic properties of the pyridine ring often present significant challenges in achieving the desired regioselectivity. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I'm performing a Nucleophilic Aromatic Substitution (SNAr) on a halopyridine and getting a mixture of C2 and C4 substituted isomers. Why is this happening and how can I favor one over the other?
Answer:
This is a classic challenge in pyridine chemistry. The preference for nucleophilic attack at the C2 (ortho) and C4 (para) positions is a direct consequence of the pyridine ring's electronic structure. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex)[1][2]. When attack occurs at C2 or C4, a resonance structure can be drawn where the negative charge is placed on the highly electronegative nitrogen atom, providing significant stabilization[1][3]. This stabilization is not possible when the attack occurs at the C3 (meta) position, making C3 substitution electronically disfavored[4][5].
The distribution between C2 and C4 products is therefore not a failure of the reaction, but a competition governed by a subtle balance of steric and electronic factors[4].
Controlling the C2 vs. C4 selectivity requires manipulating the factors that influence the transition state energies for the attack at each position.
-
Steric Hindrance: This is often the most powerful tool at your disposal.
-
To Favor C4-Substitution: Use a bulkier nucleophile. The increased steric clash at the more crowded C2 position (adjacent to the nitrogen) will disfavor attack, directing the nucleophile to the more accessible C4 position[4][5]. Similarly, if your pyridine substrate has a substituent at C3, it can sterically shield the C2 position and promote C4 attack[6].
-
To Favor C2-Substitution: Ensure the C4 position is sterically unhindered and consider a smaller nucleophile. If the C3 position is substituted, smaller groups will have less of a directing effect away from C2[6].
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to favor the C6 isomer in a solvent like DMSO[5][6]. The ability of the solvent to act as a hydrogen-bond acceptor can play a major role[6].
-
Recommendation: Screen a range of solvents with varying polarities and hydrogen-bond accepting abilities (e.g., Toluene, THF, DCM, Acetonitrile, DMSO).
-
-
Leaving Group: While less commonly varied, the nature of the halogen can play a role. In SNAr, the rate-determining step is typically nucleophilic addition, not leaving group departure. Therefore, the most electronegative halogen (Fluorine) often accelerates the reaction by most strongly withdrawing electron density and stabilizing the Meisenheimer complex[7].
Diagram 1: SNAr Regioselectivity in Pyridines
Caption: C2/C4 attack is favored due to resonance stabilization.
Section 2: Electrophilic Aromatic Substitution (EAS)
Question 2: My Electrophilic Aromatic Substitution (EAS) reaction on a pyridine ring is giving very low yields or failing completely. What is wrong?
Answer:
This is an expected outcome. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring, deactivating it towards attack by electrophiles[8][9]. Its reactivity is often compared to that of nitrobenzene[4].
Furthermore, most EAS reactions (e.g., nitration, sulfonation) require strong acidic conditions. The basic pyridine nitrogen (pKa ≈ 5.2) is readily protonated under these conditions, forming a pyridinium cation[4][10]. This places a formal positive charge on the ring system, which introduces powerful electrostatic repulsion to any incoming electrophile (E+), further deactivating the ring to a level where substitution is often impossible[10]. When a reaction does occur, it is typically slow and requires harsh conditions, favoring substitution at the C3 position[11][12].
The most common and highly effective strategy to overcome this challenge is to use the corresponding pyridine N-oxide .
-
Activation and Direction: The N-oxide oxygen atom is a powerful electron-donating group through resonance, which strongly activates the pyridine ring towards EAS[4][13]. This activation effect is potent enough to enable reactions under much milder conditions. Crucially, it directs incoming electrophiles to the C4 and C2 positions[14][15][16].
-
Deoxygenation: After the desired substituent has been installed, the N-oxide can be easily removed in a subsequent reduction step (e.g., with PCl₃, Zn dust, or catalytic hydrogenation) to regenerate the pyridine ring, now functionalized at the C4 (or C2) position[4][15].
This two-step sequence (oxidation -> EAS -> reduction) is a cornerstone of pyridine chemistry for accessing C4-substituted derivatives that are otherwise inaccessible.
Diagram 2: EAS via the Pyridine N-Oxide Strategy
Caption: Workflow for C4-electrophilic substitution on pyridine.
Section 3: Accessing the C3/C5 Positions via Directed ortho-Metalation (DoM)
Question 3: Directing electrophiles or nucleophiles to the C3/C5 positions is difficult. How can I achieve functionalization at these sites with high regioselectivity?
Answer:
You are correct; the C3 and C5 positions are electronically disfavored for both classical SNAr and EAS reactions. The most robust and widely used strategy for selectively functionalizing these positions is Directed ortho-Metalation (DoM) .[17]
DoM is a powerful C-H functionalization technique that relies on a pre-installed Directing Metalation Group (DMG) on the pyridine ring. The process involves two key steps:
-
Directed Deprotonation: A strong organolithium base (e.g., n-BuLi, s-BuLi) or a lithium amide base (e.g., LDA) is used. The base first coordinates to the heteroatom of the DMG. This coordination brings the base into close proximity to the ortho-proton, facilitating its selective abstraction to form a stable ortho-lithiated intermediate[17][18].
-
Electrophilic Quench: This newly formed organolithium species is a potent nucleophile that can be "quenched" by reacting it with a wide range of electrophiles (E+) to introduce a new substituent specifically at the position ortho to the DMG[17].
By choosing the position of your DMG, you can dictate the site of functionalization.
-
A DMG at C2 directs functionalization to C3 .
-
A DMG at C3 directs functionalization to C2 and C4 .
-
A DMG at C4 directs functionalization to C3 and C5 .
Common and effective DMGs for pyridine include amides (-CONR₂), carbamates (-OCONEt₂), methoxy groups (-OCH₃), and halogens[17][19][20].
Diagram 3: The Directed ortho-Metalation (DoM) Cycle
Caption: DoM for regioselective C-H functionalization.
Section 4: Modern Catalytic & Radical Methods
Question 4: Are there newer methods that offer different regioselectivity, especially for C-H functionalization?
Answer:
Yes, the field of pyridine functionalization has advanced significantly beyond classical methods. Two prominent areas are Minisci-type reactions and transition-metal-catalyzed C-H activation, which provide powerful, alternative approaches to regioselectivity.
-
Minisci-Type Reactions (Radical Substitution): The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle like pyridine[21]. This method is exceptionally valuable for introducing alkyl groups directly onto the pyridine ring, a transformation that is not possible with Friedel-Crafts chemistry[21].
-
Regioselectivity: The reaction is typically highly selective for the C2 and C4 positions, as these are the most electrophilic sites on the pyridinium ion[22][23]. Controlling selectivity between C2 and C4 can be challenging and often results in mixtures, but tuning the solvent and acid catalyst can strongly favor one isomer over the other[22][24].
-
Advantages: It allows for direct C-H functionalization and uses readily available radical precursors (e.g., from carboxylic acids)[21].
-
-
Transition-Metal-Catalyzed C-H Activation/Arylation: This rapidly evolving field uses catalysts (often Palladium) to directly functionalize C-H bonds, avoiding the need for pre-functionalized organometallic reagents. The regioselectivity is controlled by a combination of the inherent electronics of the pyridine ring and the specific catalytic system employed.
-
Regioselectivity: While many methods exist for C2-selective arylation, recent protocols have been developed for highly selective C3 and C4 C-H arylation of electron-deficient pyridines[25]. The regioselectivity can often be rationalized by a combination of electronic effects (acidity of the C-H bond) and steric factors[25]. Other catalytic systems, such as those using Nickel, have demonstrated the ability to achieve para (C4) C-H activation[26].
-
Table 1: Summary of Strategies for Regioselective Pyridine Functionalization
| Method | Position(s) Targeted | Mechanistic Class | Key Advantages | Common Challenges |
| SNAr | C2, C4 | Nucleophilic Substitution | Uses common reagents; well-established. | Mixture of C2/C4 isomers; requires a good leaving group. |
| EAS | C3 (on pyridine) | Electrophilic Substitution | Direct functionalization. | Very low reactivity; requires harsh conditions. |
| EAS via N-Oxide | C4 > C2 | Electrophilic Substitution | Activates ring; excellent C4-directing; mild conditions. | Requires extra oxidation and reduction steps. |
| DoM | ortho to DMG (C3, C4, etc.) | C-H Functionalization | Excellent regiocontrol; wide range of electrophiles. | Requires stoichiometric strong base; cryogenic temperatures. |
| Minisci Reaction | C2, C4 | Radical Substitution | Direct C-H alkylation; functional group tolerance. | Controlling C2 vs. C4 selectivity can be difficult.[27] |
| Pd-Catalyzed C-H Arylation | C2, C3, or C4 | C-H Activation | Direct C-H functionalization; high atom economy. | Selectivity is highly dependent on catalyst and substrate.[25] |
Selected Experimental Protocols
Protocol 1: C4-Nitration of Pyridine via the N-Oxide Strategy
This protocol describes the formation of pyridine N-oxide and its subsequent electrophilic nitration to yield 4-nitropyridine N-oxide, which can then be reduced.
Step A: Oxidation to Pyridine N-Oxide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (approx. 2.5 eq) to the solution. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Heat the mixture to 70-80 °C and stir for 3-4 hours.
-
Workup: After cooling, remove the excess acetic acid and water under reduced pressure. The residue is pyridine N-oxide. This can be purified or used directly in the next step.
Step B: Nitration of Pyridine N-Oxide [4]
-
Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, cool fuming sulfuric acid (e.g., 20% SO₃) to 0 °C.
-
Reagent Addition: Slowly add the crude pyridine N-oxide from Step A while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the pyridine N-oxide solution, keeping the internal temperature below 100 °C. After addition, heat the reaction to 90-100 °C for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate (Na₂CO₃) solution until the pH is 7-8. A yellow solid (4-nitropyridine N-oxide) should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) [5]
This is a general protocol for the DoM of a substituted pyridine (e.g., a 2-chloropyridine as a precursor to C3 functionalization). Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the substituted pyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, typically prepared fresh or used as a commercial solution) to the cooled pyridine solution via syringe.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, iodine, TMSCl) (1.2 eq) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours or overnight.
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM). Benchchem. 17
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI. 1
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Thieme. 22
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. 25
-
Which position does Electrophilic aromatic substitution of Pyridine favour at?. Quora. 11
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI. 2
-
Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). ChemTube3D. 14
-
EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. 8
-
Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem. 4
-
Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. 19
-
Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo. 24
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. 28
-
Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem. 29
-
Reactions of Pyridine-N-Oxide. YouTube. 30
-
Why nucleophilic substitution in pyridine favours at position-2?. Quora. 3
-
Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. 27
-
Minisci reaction. Wikipedia. 21
-
Pyridine-N-oxide. Wikipedia. 15
-
Recent Advances in Minisci-Type Reactions. SciSpace. 23
-
Topic: Pyridine. Dr. Diksha Katiyar. 13
-
Directed Metalation: A Survival Guide. Baran Lab. 18
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. 6
-
Directed (ortho) Metallation. N/A. 20
-
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,6-Bis(trifluoromethyl)pyridine. Benchchem. 9
-
Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Chemical Communications (RSC Publishing). 26
-
Electrophilic substitution on pyridine. N/A. 12
-
Pyridine. Wikipedia. 16
-
Heterocyclic Chemistry. N/A. 10
-
The Pyridine Trick Nobody Expects. YouTube. 31
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Before you continue to YouTube [consent.youtube.com]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. quora.com [quora.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. baranlab.org [baranlab.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Minisci reaction - Wikipedia [en.wikipedia.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. scispace.com [scispace.com]
- 24. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 25. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. m.youtube.com [m.youtube.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Anhydrous Reaction Conditions for Pyridine Synthesis
Introduction: The Imperative of a Water-Free Environment
In the synthesis of functionalized pyridines, the rigorous exclusion of water is not merely a procedural formality but a critical determinant of success. Many of the reagents and intermediates involved, particularly strong bases, organometallics, and certain catalysts, are highly reactive toward protic sources like water.[1][2] The presence of even trace moisture can lead to a cascade of undesirable events, including reagent quenching, promotion of side reactions, and catalyst deactivation, ultimately culminating in diminished yields and compromised product purity.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers establish and maintain the anhydrous conditions essential for successful pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many pyridine synthesis reactions?
Anhydrous (water-free) conditions are paramount because moisture can interfere in several destructive ways:[1][2]
-
Reagent Quenching: Many powerful reagents, such as organolithiums, Grignard reagents, and strong bases like sodium hydride (NaH), are immediately protonated and destroyed by water. This halts the intended reaction pathway from the outset.[1]
-
Side Reactions: Water can promote the hydrolysis of starting materials, intermediates, or the final product. For instance, ester functionalities common in starting materials for reactions like the Hantzsch synthesis can be hydrolyzed to carboxylic acids, leading to complex product mixtures.[1]
-
Catalyst Inhibition: Catalysts, especially Lewis acids or transition metal complexes used in reactions like the Bohlmann-Rahtz synthesis or Bönnemann cyclization, can be deactivated by water, which coordinates to the metal center and blocks its catalytic activity.[1][3]
-
Reduced Yields and Purity: The combination of reagent quenching and unwanted side reactions inevitably leads to lower yields of the desired pyridine and complicates purification efforts.[1]
Q2: My Hantzsch pyridine synthesis is consistently giving low yields. I'm using anhydrous solvents, so what else could be the problem?
Low yields in the Hantzsch synthesis, even when using commercially "anhydrous" solvents, are a common issue. The problem often extends beyond the solvent itself.[1][4] Here are the primary culprits:
-
Inadequate Drying of Reagents: Residual moisture in your aldehyde, β-keto ester, or the nitrogen source (e.g., ammonium acetate) is a frequent cause of low yields.[1] Solids should be dried in a vacuum oven, and liquid reagents should be freshly distilled or stored over molecular sieves.
-
Solvent Moisture Absorption: Commercially anhydrous solvents can quickly absorb atmospheric moisture once the bottle is opened.[1] It is best practice to dry solvents immediately before use, for example, by distillation from a suitable drying agent.[5]
-
Incomplete Aromatization: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (DHP), which must be oxidized to the final pyridine product.[4][6][7] If this oxidation step is incomplete, you will isolate a mixture of the DHP and the pyridine, resulting in a low yield of the desired product. Ensure your oxidizing agent (e.g., nitric acid, iodine, ferric chloride) is active and used in the correct stoichiometric amount.[1][6]
Q3: I am attempting a Bohlmann-Rahtz pyridine synthesis, but I'm observing significant byproduct formation. What's going on?
The Bohlmann-Rahtz synthesis involves the cyclodehydration of an aminodiene intermediate, a step that is often thermally induced at high temperatures.[3][8] These harsh conditions can lead to side reactions.
-
High-Temperature Side Reactions: The high temperatures required for the final cyclodehydration can cause decomposition of starting materials or intermediates, especially if they contain sensitive functional groups.[3]
-
Catalyst Sensitivity: While Lewis acid catalysts (e.g., Yb(OTf)₃, ZnBr₂) can lower the required temperature, they can also catalyze decomposition of acid-sensitive substrates.[3][9] For example, enamines bearing tert-butyl ester groups may decompose under strongly acidic conditions.[3]
-
Moisture-Induced Hydrolysis: Any moisture present can lead to the hydrolysis of the enamine starting material, preventing it from participating in the initial Michael addition and subsequent cyclization.
To mitigate these issues, consider using milder catalysts like Amberlyst-15 ion-exchange resin or exploring one-pot, three-component variations that generate the enamine in situ under optimized conditions, often avoiding the need for harsh acids.[3][9]
Troubleshooting Guide: Diagnosing and Solving Common Problems
Problem 1: Consistently low yields despite using "anhydrous" solvents from a commercial supplier.
| Possible Cause | Troubleshooting Step & Explanation |
| Solvent has absorbed atmospheric moisture. | Even sealed commercial anhydrous solvents can have their integrity compromised over time. Once opened, they readily absorb water. Action: Dry the solvent immediately before use over an appropriate drying agent and distill under an inert atmosphere. (See Protocol 2).[1] |
| Moisture introduced from reagents. | Solid reagents can be hygroscopic, and liquid reagents may contain dissolved water. Action: Dry solid reagents in a vacuum oven. Purify and dry liquid reagents by distillation or by storing them over activated molecular sieves.[1] |
| Contaminated glassware. | Glass surfaces have a thin film of adsorbed water, even when they appear dry.[10] Action: Rigorously dry all glassware in an oven at >120 °C for several hours or flame-dry it under a stream of inert gas immediately before use.[1][10] |
Problem 2: The reaction fails to initiate or proceeds very slowly.
| Possible Cause | Troubleshooting Step & Explanation |
| Quenched Reagents. | Highly reactive reagents (e.g., organolithiums, Grignard reagents) have been destroyed by trace water. Action: Re-evaluate every step of your anhydrous procedure. Ensure solvents, reagents, and the inert atmosphere are pristine. (See Protocol 1). |
| Inactive Catalyst. | The catalyst may have been deactivated by exposure to air or moisture during storage or handling.[1] Action: Store catalysts under an inert atmosphere (e.g., in a glovebox or desiccator). Handle them using proper air-free techniques. |
| Incorrect Reagent Stoichiometry. | An incorrect molar ratio of reactants can stall the reaction, especially in multi-component syntheses. Action: Double-check all calculations and measurements. Ensure accurate weighing and transfer of all materials. |
| Low Reaction Temperature. | Some reactions require an initial input of energy to overcome the activation barrier. Action: Gradually and carefully increase the reaction temperature while monitoring for product formation via TLC or LC-MS. |
Problem 3: Formation of significant amounts of unexpected side products.
| Possible Cause | Troubleshooting Step & Explanation |
| Hydrolysis of Intermediates. | Water present in the reaction mixture is reacting with key intermediates, diverting them from the desired pathway. Action: Implement more stringent anhydrous protocols. Verify the water content of solvents using Karl Fischer titration, aiming for <30 ppm for highly sensitive reactions.[2] |
| Reaction temperature is too high. | Excessive heat can provide the energy needed to access alternative reaction pathways or cause decomposition. Action: Attempt the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling and consider a slower rate of reagent addition.[11] |
| Incorrect order of reagent addition. | The sequence of adding reagents can be critical for controlling selectivity.[1] Action: Consult the literature for the specific reaction to confirm the correct addition sequence. In some Hantzsch reactions, pre-forming an intermediate can prevent side reactions. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
This protocol describes the assembly of reaction apparatus to exclude atmospheric air and moisture.[12][13][14]
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) with a magnetic stir bar in the flask.
-
Dry the assembled glassware thoroughly. Either place it in an oven at 120 °C for at least 4 hours or flame-dry it under a vacuum.[1][10]
-
While the glassware is still hot, cover all openings with rubber septa and clamp it to a stand. Allow it to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).
-
-
Establishing Inert Atmosphere:
-
Fill a balloon with nitrogen or argon and attach it to a needle.[13]
-
Insert the needle from the gas balloon through the septum on the reaction flask.
-
Insert a second, open "exit" needle to act as a vent.[14][15]
-
Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.
-
Remove the exit needle first, then the gas inlet needle (if not leaving the balloon on). The flask is now under a static, positive pressure of inert gas.
-
-
Reagent Addition:
-
Add dry solid reagents quickly by briefly removing a septum and adding the solid against a positive flow of inert gas.
-
Add anhydrous liquid solvents and reagents via a dry syringe.[13][15]
-
To transfer liquid, first flush the syringe with inert gas. Draw the required volume of liquid into the syringe, followed by a small "buffer" of inert gas (~0.5 mL).[15]
-
Insert the syringe needle through the septum of the reaction flask, inject the gas buffer first, and then slowly add the liquid reagent.
-
Workflow for Anhydrous Reaction Setup
Caption: General workflow for setting up an anhydrous reaction.
Protocol 2: Preparation of Anhydrous Solvents
Achieving truly anhydrous solvents often requires drying them in the lab, as commercially available products can absorb moisture.[1]
-
Tetrahydrofuran (THF) or Diethyl Ether (Et₂O):
-
Pre-dry the solvent by letting it stand over calcium hydride (CaH₂) overnight.
-
Decant the pre-dried solvent into a distillation flask containing sodium wire and a small amount of benzophenone.[5]
-
Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous.[5]
-
Distill the solvent directly into the reaction flask or a dry storage flask. Never distill to dryness.
-
-
Dichloromethane (DCM) or Acetonitrile (MeCN):
-
Add calcium hydride (CaH₂) to the solvent in a distillation flask.[5]
-
Reflux the mixture under an inert atmosphere for at least 4 hours.
-
Distill the solvent, discarding the first ~10% and leaving a small amount in the distillation flask.
-
-
Pyridine:
-
Pyridine is hygroscopic and often contains amine impurities.[16]
-
A recommended method is to let the pyridine stand over solid potassium hydroxide (KOH) pellets for several days to remove the bulk of the water.[16]
-
Decant the pyridine and fractionally distill it from fresh KOH or barium oxide (BaO).[16] Store the purified pyridine over activated molecular sieves.
-
Data & Reference Tables
Table 1: Common Drying Agents for Organic Solvents
This table summarizes the properties of common drying agents used to remove trace water from organic solutions.[17][18][19]
| Drying Agent | Capacity | Speed | Intensity (Final H₂O level) | Compatibility & Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low (leaves some H₂O) | Generally useful, neutral. Inefficient above 32°C.[19] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Generally useful, slightly acidic. Fine powder requires careful filtration.[17][19] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, ketones, and esters as it forms complexes. |
| Calcium Sulfate (CaSO₄, Drierite®) | Low | Very Fast | High | Generally useful, neutral. Low capacity means it's best for pre-dried solvents.[17] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Basic. Useful for drying solutions containing basic compounds. Reacts with acids.[17] |
| Molecular Sieves (3Å or 4Å) | High | Medium-Fast | Very High | Excellent for static drying. Can be activated by heating. 3Å is preferred for ethanol/methanol.[5][10][20] |
| Calcium Hydride (CaH₂) | High | Medium | Very High | Reactive. Used for drying hydrocarbons, ethers, and nitriles. Reacts with protic solvents.[5][17] |
Table 2: Recommended Drying Methods for Common Solvents
| Solvent | Recommended Drying Method(s) | Final H₂O Content (ppm, approx.) |
| Tetrahydrofuran (THF) | Reflux & distill from Na/benzophenone.[5] | ~40[20] |
| Stand over activated 3Å molecular sieves (72h).[20] | <10[20] | |
| Dichloromethane (DCM) | Reflux & distill from CaH₂.[5][20] | ~13[20] |
| Toluene | Reflux & distill from Na/benzophenone. | <10 |
| Acetonitrile (MeCN) | Distill from CaH₂.[5] | <20 |
| Methanol (MeOH) | Stand over activated 3Å molecular sieves (72h).[20] | ~50[20] |
| Pyridine | Reflux & distill from KOH or BaO.[16] | <50 |
References
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
- Anonymous. (2026, January 7). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Academia.edu. (n.d.). Solvents Drying and Drying Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. (PDF) Solvents Drying and Drying Agents. Solvents Drying and Drying Agents Properties of solvents and methods used for drying them with specific drying agents Removing water from Solvents [academia.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Pyridine Derivative Synthesis: Exothermic Reaction Management Center
Technical Support & Troubleshooting Hub
Status: Operational Current Protocol Level: Senior Research / Process Safety Lead Scientist: Dr. A. Vance (Senior Application Scientist)
Introduction: The "Deceptive" Heterocycle
Welcome to the technical support hub for pyridine functionalization. You are likely here because your reaction temperature is spiking unexpectedly, or you are planning a scale-up and need to mitigate thermal runaway risks.
Pyridine rings are electron-deficient, often requiring forcing conditions (nucleophilic substitution) or highly reactive species (organolithiums) to functionalize. This creates a "thermal pincer" risk:
-
Activation Energy: High temperatures needed to initiate reaction.
-
Reaction Energy: Massive heat release once the reaction starts.
This guide moves beyond basic MSDS advice to provide mechanistic troubleshooting for the two most common exothermic pathways: N-Oxidation and Directed Ortho-Lithiation .
Module 1: Critical Safety & Thermal Analysis
Before you mix: How to predict a runaway.
Q: My DSC showed a small exotherm at 100°C. Is it safe to run at 80°C?
A: Not necessarily. You must distinguish between "Onset" and "Time-to-Maximum-Rate" (TMR).
A Differential Scanning Calorimetry (DSC) onset temperature is heating-rate dependent. In a large reactor (adiabatic conditions), the reaction can self-heat from a much lower temperature.
The "Rule of 100" for Pyridines:
-
(Adiabatic Temperature Rise): Calculate this immediately.
If , a cooling failure could boil the solvent. -
Gas Generation: Many pyridine N-oxidations release oxygen or CO2 upon decomposition. If your vessel is closed, pressure will rise exponentially with temperature.
Visualization: Thermal Safety Decision Workflow
Caption: Workflow for determining if a pyridine synthesis reaction requires advanced thermal controls or flow chemistry adaptation.
Module 2: N-Oxidation Troubleshooting
Context: Converting Pyridine to Pyridine-N-Oxide is the gateway to 2- and 4-position functionalization. Common Reagents: Hydrogen Peroxide (H2O2) + Acetic Acid, or mCPBA.
Q: I am seeing a delayed exotherm 30 minutes after adding H2O2. Why?
A: You are likely experiencing "Reagent Accumulation" due to slow initiation.
In the H2O2/Acetic Acid system, the active oxidant is Peracetic Acid, formed in situ.
-
The Lag: Formation of peracetic acid is not instantaneous.
-
The Trap: If you add H2O2 faster than it converts to peracetic acid, you accumulate unreacted peroxide.
-
The Spike: Once the reaction kicks off, it consumes the accumulated peroxide all at once.
Corrective Protocol: The "Seeded" Addition
-
Step 1: Add 10% of the H2O2 charge.
-
Step 2: Heat to reaction temperature (e.g., 70-80°C) and wait for the exotherm to initiate (verify by internal temp > jacket temp).
-
Step 3: Only then begin the main addition of H2O2.
Q: Is mCPBA safer than H2O2?
A: It depends on the scale.
| Feature | H2O2 / Acetic Acid | mCPBA (meta-Chloroperoxybenzoic acid) |
| Atom Economy | High (Byproduct is water) | Low (Byproduct is m-chlorobenzoic acid) |
| Thermal Stability | Low. H2O2 decomposes to O2 (gas). | Medium. Shock sensitive in dry form. |
| Exotherm Profile | Gradual but gas-generating (runaway risk). | Sharp, immediate exotherm. |
| Workup Safety | Peroxides must be quenched (bisulfite). | Large solid waste streams. |
| Recommendation | Preferred for Scale (>100g) with Flow. | Preferred for Discovery (<10g). |
Module 3: Organometallic Functionalization (Lithiation)
Context: Using n-BuLi or LDA to functionalize the C-2, C-3, or C-4 position.
Q: My yield is low, and I see "dimers" (bipyridines). Is this thermal?
A: Yes. This is the "Nucleophilic Attack" competition.
At low temperatures (-78°C), Lithium-Halogen exchange (or deprotonation) is kinetically favored. As temperature rises (even to -40°C), the n-BuLi starts attacking the pyridine ring directly (nucleophilic addition to C=N), leading to alkylated dihydropyridines or coupling products.
Visualization: The Temperature-Selectivity Cliff
Caption: Kinetic vs. Thermodynamic pathways in pyridine lithiation. Temperature control is the selector.
Protocol: Safe Quenching of Lithiated Pyridines
The quench is often more exothermic than the lithiation.
-
Pre-cool the Quench: Do not add room temperature electrophile (e.g., aldehyde/DMF) to a -78°C mixture. Dilute the electrophile in THF and cool it to -78°C (or at least -20°C) before addition.
-
Reverse Addition (Cannulation): For large scales, cannulate the reactive lithiated pyridine into the solution of the electrophile. This keeps the concentration of the "hot" species low relative to the quench.
Module 4: Process Control & Scale-Up
Transitioning from Grams to Kilograms.
Q: Can I run the H2O2 oxidation in a batch reactor at 5kg scale?
A: It is high risk. Continuous Flow is recommended.
Recent process safety studies (see Tao et al., 2023) demonstrate that batch oxidation of pyridines can exhibit an adiabatic temperature rise of >50°C with gas generation.
-
Batch Issue: Heat transfer area decreases relative to volume as you scale up.
-
Flow Solution: Using a packed bed reactor (e.g., TS-1 catalyst) allows for excellent heat removal and minimizes the active volume of explosive peroxides at any given second.
Standard Operating Procedure (SOP): Pyridine N-Oxidation (Batch - <100g limit)
Strict adherence required.
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring is insufficient for viscous N-oxide slurries), internal temp probe, reflux condenser.
-
Charge: Pyridine (1.0 equiv) and Glacial Acetic Acid (5-10 vol). Heat to 50°C.
-
Addition: Add 30% aq. H2O2 (1.5 equiv) dropwise.
-
Checkpoint: Monitor temp. If T > 85°C, STOP addition.
-
-
Hold: After addition, maintain 70-80°C for 3-12h.
-
Warning:Do not exceed 100°C. Pyridine N-oxides can decompose explosively >130°C.
-
-
Quench: Test for peroxides (starch-iodide paper). If positive, add sodium bisulfite solution until negative before removing solvent. Concentration of peroxides is a frequent cause of lab explosions.
References
-
Tao, J., et al. (2023). "Development and Scale-Up of a Fully Continuous-Flow Synthesis of 2-Hydroxypyridine-N-oxide." Organic Process Research & Development. [Link]
-
Organic Syntheses. (1953). "Pyridine-N-oxide."[1][2][3][4] Organic Syntheses, Coll.[4] Vol. 4, p.828. [Link]
-
Rouquet, G., et al. (2014).[5] "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium." Chemical Communications. [Link]
-
El-Hiti, G. A., & Smith, K. (2015).[6] "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles. [Link][6][7]
-
Sperry, J. B., et al. (2021).[8][9] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development. [Link][8]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. jnc-corp.co.jp [jnc-corp.co.jp]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pyridine lithiation [quimicaorganica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validation of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride activity in a secondary assay
Technical Comparison Guide: Functional Validation of 1-Methyl-1-pyridin-3-YL-ethylamine
Executive Summary: The Pharmacological Context
In the development of histamine analogs, 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride represents a critical structural probe. Belonging to the pyridyl-ethylamine class—structurally related to the clinical standard Betahistine —this compound is frequently evaluated for its dual-action profile: Histamine H1 receptor (H1R) agonism and Histamine H3 receptor (H3R) antagonism .
While primary binding assays (Ki) confirm affinity, they fail to distinguish between agonists, partial agonists, and antagonists. This guide outlines the validation of this compound using a Secondary Functional Assay: Intracellular Calcium Mobilization (FLIPR) . This assay is the industry gold standard for quantifying H1R efficacy (
Key Value Proposition:
-
Differentiation: Distinguishes full agonism (Histamine) from partial agonism (Betahistine/Analogs) and antagonism (Pyrilamine).
-
Physiological Relevance: Validates the G
q-coupled signaling pathway essential for vasodilation and neurotransmission. -
Throughput: Scalable format for lead optimization.
Mechanistic Grounding: The H1R Signaling Cascade
To validate activity, one must understand the signal being measured.[1] The H1 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the
The Causality Chain:
-
Ligand Binding: 1-Methyl-1-pyridin-3-YL-ethylamine binds to the transmembrane orthosteric site.
-
G-Protein Activation: Exchange of GDP for GTP on the
subunit. -
Effector Activation:
activates Phospholipase C (PLC ). -
Second Messenger: PLC
hydrolyzes into DAG and . -
The Readout:
binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular Calcium ( ).
We measure Step 5 using calcium-sensitive fluorescent dyes.
Figure 1: The Gq-coupled H1 Receptor signaling pathway utilized in the Calcium Flux assay.[1][2] The assay detects the terminal calcium release event.
Comparative Analysis: Benchmarking Performance
In a secondary assay, raw data is meaningless without reference standards. The table below outlines the expected performance of 1-Methyl-1-pyridin-3-YL-ethylamine against industry standards.
Table 1: Comparative Pharmacological Profiles (H1 Receptor)
| Compound | Role | Expected Activity (Secondary Assay) | Mechanism of Action |
| Histamine | Reference Standard | Full Agonist ( | Endogenous ligand; defines the system ceiling. |
| 1-Methyl-1-pyridin-3-YL-ethylamine | Test Article | Partial Agonist ( | Structural analog of Betahistine; typically exhibits lower intrinsic efficacy than histamine. |
| Betahistine | Clinical Benchmark | Weak Partial Agonist | Validates the "drug-like" profile; often shows low potency but high specificity. |
| Pyrilamine | Negative Control | Inverse Agonist / Antagonist | Suppresses basal activity; used to confirm specificity (should block the Test Article). |
Interpretation Logic:
-
If the Test Article produces a signal >10% of Histamine, it is an Agonist .
-
If the signal plateaus below 100% of Histamine regardless of concentration, it is a Partial Agonist .
-
If the signal is blocked by pre-incubation with Pyrilamine, the activity is H1R-specific .
Detailed Protocol: Calcium Mobilization Assay (FLIPR)
This protocol uses a self-validating design: it includes both an agonist mode (to test the compound) and an antagonist mode (to prove mechanism).
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human H1R (avoid transient transfections for secondary validation to ensure consistency).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid added if cell line has high anion transport).
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.
Step-by-Step Methodology
-
Preparation:
-
Plate H1R-CHO cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight.
-
Critical: Serum-starve cells for 4 hours prior to assay to reduce basal G-protein activity.
-
-
Dye Loading:
-
Remove media and add 100 µL of Dye Loading Buffer (Fluo-4 AM).
-
Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal artifacts during reading.
-
-
Compound Preparation:
-
Prepare 1-Methyl-1-pyridin-3-YL-ethylamine as a 10 mM stock in DMSO.
-
Perform a 1:3 serial dilution in Assay Buffer (8 points).
-
Self-Validation Step: Prepare a parallel Histamine standard curve.
-
-
Data Acquisition (FLIPR/FlexStation):
-
Excitation: 485 nm | Emission: 525 nm.
-
Record baseline fluorescence for 10 seconds.
-
Inject 20 µL of 5X concentrated compound.
-
Record response for 120 seconds.
-
-
Specificity Check (Antagonist Mode):
-
To confirm the signal is H1-mediated, pre-incubate a subset of wells with 1 µM Pyrilamine for 15 minutes.
-
Inject the Test Article.
-
Result: The signal should be completely abolished.
-
Data Analysis & Validation Criteria
To validate 1-Methyl-1-pyridin-3-YL-ethylamine, the data must meet specific acceptance criteria.
A. Calculation:
B. Expected Results:
-
Agonism: The compound should produce a dose-dependent increase in fluorescence.
-
Potency (
): Pyridyl-ethylamines typically show lower potency than histamine. Expect in the micromolar ( ) range, whereas Histamine is nanomolar ( ). -
Efficacy: If the curve plateaus at 40-60% of the Histamine signal, the compound is validated as a Partial Agonist .
C. Troubleshooting:
-
No Signal? Ensure the salt form (dihydrochloride) is accounted for in molecular weight calculations. Check cell surface expression of H1R using a radioligand binding check.
-
High Background? Wash cells thoroughly to remove extracellular esterases before dye loading.
References
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews. Link
-
Seifert, R., et al. (2013). "Functional selectivity of GPCR ligands: the histamine H1 receptor as a model." British Journal of Pharmacology. Link
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature.[3] Link (Context for H3/H1 duality of pyridyl-amines).
-
Bakker, R. A., et al. (2001). "Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists." Molecular Pharmacology. Link
Sources
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 2. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride | C27H30ClN7O3 | CID 18412337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
Comparing 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride to known [receptor/enzyme] inhibitors
The following guide provides a rigorous technical comparison of 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride (also known as
Based on current pharmacological literature and patent data, this compound is not a standalone marketed drug but a privileged pharmacophore scaffold . It is a critical intermediate used to synthesize high-potency inhibitors for targets such as IMPDH (Inosine Monophosphate Dehydrogenase), CCR9 (C-C Motif Chemokine Receptor 9), and CDK4/6 (Cyclin-Dependent Kinases).
This guide evaluates its performance as a structural motif—specifically comparing how its incorporation enhances inhibitor potency and metabolic stability relative to standard "known inhibitors."
Executive Summary & Compound Profile
This compound is a specialized pyridine-based building block characterized by a gem-dimethyl group adjacent to the amine. This structural feature is strategically employed in medicinal chemistry to induce the Thorpe-Ingold effect (conformational restriction) and block metabolic deamination, thereby creating inhibitors that often outperform first-generation standards in half-life and target affinity.
| Feature | Technical Specification |
| CAS Number | 1187929-80-1 (Dihydrochloride) / 99980-40-2 (Free Base) |
| IUPAC Name | 2-(Pyridin-3-yl)propan-2-amine dihydrochloride |
| Molecular Formula | C |
| Key Structural Motif | Gem-dimethyl group : Steric bulk prevents |
| Primary Applications | Synthesis of IMPDH Inhibitors (Immunosuppressants), CCR9 Antagonists (IBD), CDK4/6 Inhibitors (Oncology). |
Mechanistic Analysis: The "Gem-Dimethyl" Advantage
Unlike linear amine chains found in older inhibitors (e.g., histamine analogs), the 1-methyl-1-pyridin-3-yl-ethylamine scaffold introduces a rigidifying effect that pre-organizes the inhibitor into a bioactive conformation.
Structural Logic Diagram
The following Graphviz diagram illustrates how this scaffold modifies inhibitor binding kinetics compared to standard flexible linkers.
Caption: Mechanism of Action: The gem-dimethyl group restricts rotation, lowering the entropic cost of binding and blocking metabolic degradation.
Comparative Performance Analysis
This section compares inhibitors derived from 1-Methyl-1-pyridin-3-yl-ethylamine against Standard of Care (SoC) inhibitors.
Case Study A: IMPDH Inhibition (Immunosuppression)
Context: IMPDH is the target of Mycophenolate Mofetil (MMF). Acridone-based inhibitors utilizing the 1-methyl-1-pyridin-3-yl-ethylamine moiety have been developed to improve upon MMF's side effect profile (GI toxicity).
| Metric | Standard: Mycophenolate Mofetil (MMF) | Alternative: Acridone Inhibitor (Derived from Scaffold) | Performance Delta |
| Mechanism | Uncompetitive inhibitor of IMPDH Type I/II. | Competitive/Mixed inhibitor utilizing Pyridine-Hinge interaction. | Enhanced Selectivity |
| Metabolic Stability | Rapidly glucuronidated (MPAG) -> Enterohepatic recycling (GI toxicity). | High : Gem-dimethyl blocks | Reduced GI Toxicity |
| Potency (IC50) | ~20-100 nM (Active metabolite MPA). | < 10 nM (Optimized derivatives). | >5x Potency Increase |
Case Study B: CCR9 Antagonism (Inflammatory Bowel Disease)
Context: CCR9 antagonists prevent leukocyte recruitment to the gut. Sulfonamide derivatives incorporating this amine show superior residence time compared to early competitors like Vercirnon.
| Metric | Standard: Vercirnon (Traficet-EN) | Alternative: Sulfonamide-Pyridine (Derived from Scaffold) | Performance Delta |
| Binding Mode | Allosteric intracellular binding. | Orthosteric/Allosteric hybrid; Pyridine interacts with conserved residues. | Improved Kinetics |
| Solubility | Poor (requires formulation aids). | Moderate-High : Pyridine nitrogen enhances aqueous solubility at physiological pH. | Better Bioavailability |
| Selectivity | Moderate (some CCR1/CCR2 cross-reactivity). | High : Steric bulk of gem-dimethyl excludes binding to smaller CCR pockets. | Reduced Off-Target Effects |
Experimental Protocols
To validate the performance of this scaffold in your own inhibitor design, follow these standardized protocols.
Protocol 1: Synthesis of Scaffold-Based Inhibitors (Amide Coupling)
Objective: Incorporate 1-Methyl-1-pyridin-3-yl-ethylamine into a carboxylic acid core (e.g., Acridone or Pyrimidine).
-
Preparation : Dissolve 1.0 eq of Core Carboxylic Acid in DMF.
-
Activation : Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at 0°C.
-
Addition : Add 1.1 eq This compound .
-
Critical Step: Ensure excess base (DIPEA) is added to neutralize the dihydrochloride salt (requires 2 extra equivalents).
-
-
Reaction : Stir at RT for 4-16 hours. Monitor by LC-MS (Target Mass = Core + 136.19 - 18.02).
-
Workup : Dilute with EtOAc, wash with NaHCO3. The gem-dimethyl group makes the product lipophilic; purification by silica gel chromatography is standard.
Protocol 2: IMPDH Enzymatic Assay (Validation)
Objective: Compare the IC50 of the new inhibitor vs. Mycophenolate.
-
Reagent Setup : Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).
-
Enzyme : Recombinant Human IMPDH Type II (10 nM final).
-
Substrate : IMP (200 µM) and NAD+ (200 µM).
-
Inhibitor : Serial dilution of Scaffold-Derivative and Mycophenolate (Control).
-
Detection : Monitor NADH production via absorbance at 340 nm over 30 minutes.
-
Analysis : Fit curves using a 4-parameter logistic model to determine IC50.
-
Expected Result: Scaffold-derivatives should show steeper inhibition curves due to tighter binding kinetics.
-
Workflow Visualization: From Scaffold to Lead Candidate
Caption: Experimental workflow for validating inhibitors synthesized from the 1-Methyl-1-pyridin-3-yl-ethylamine scaffold.
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from
-
BMS (Bristol-Myers Squibb). (2003). Acridone inhibitors of IMPDH enzyme. Patent WO2003059269A2. Retrieved from
-
ChemoCentryx, Inc. (2015). Compounds useful as CCR9 modulators. Patent WO2015097121A1. Retrieved from
-
ChemicalBook. (2024). 1-Methyl-1-pyridin-3-yl-ethylamine Properties and Suppliers. Retrieved from
-
LookChem. (2021). Discovery of novel covalent CDK4/6 inhibitors. (Contextual citation regarding amine building blocks in kinase research). Retrieved from
A Senior Application Scientist's Guide to Orthogonal Validation of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride Binding
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding to its intended biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of orthogonal, biophysical methods to validate the binding of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, a compound with a scaffold suggestive of interaction with nicotinic acetylcholine receptors (nAChRs). We will use the α7 nAChR, a ligand-gated ion channel implicated in cognitive function and inflammatory processes, as our exemplary target to illustrate these powerful techniques.[1] The pyridine N of nicotine, a structural relative, is known to form a crucial hydrogen bond within the nAChR binding site, making this a relevant model system.[2][3][4]
The principle of orthogonality is central to building a confident pharmacological case. By employing multiple, independent experimental techniques that rely on different physical principles, we can cross-verify results and mitigate the risk of method-specific artifacts.[5][6] This guide will detail the causality behind experimental choices for four industry-standard, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA).
The Imperative of Orthogonal Validation
Confirming that a molecule interacts with its intended target is a critical step in drug discovery.[7] Relying on a single method can be misleading, as each technique has inherent limitations. Orthogonal validation, the practice of cross-referencing results from multiple, independent methods, provides a robust and reliable assessment of a binding event. This approach is essential for making confident decisions in lead optimization and preclinical development.
Below is a logical workflow for employing these orthogonal methods, starting from initial kinetic and affinity measurements to thermodynamic profiling and culminating in confirmation of target engagement in a cellular context.
Caption: Orthogonal workflow for validating ligand-target binding.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free optical technique that measures molecular interactions in real time.[8] It has become a gold standard for studying biomolecular interactions, offering high sensitivity for both large and small molecules.[5]
Principle of Operation: SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (α7 nAChR) is immobilized on the chip, and the small molecule (this compound) is flowed across the surface at various concentrations. Binding of the small molecule to the immobilized protein causes an increase in mass at the surface, which in turn alters the refractive index, generating a measurable signal in Resonance Units (RU).[8]
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization:
-
Recombinantly express and purify the extracellular domain (ECD) of the human α7 nAChR.[9]
-
Activate a CM5 sensor chip (carboxymethylated dextran) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the α7 nAChR-ECD to the activated surface via amine coupling to achieve a density of approximately 8000-10000 RU. This high density is often necessary to obtain a good signal-to-noise ratio for small molecule analytes.[10]
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell is prepared using the same activation/deactivation chemistry but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in a running buffer (e.g., HBS-EP+, pH 7.4) containing a low percentage of DMSO (e.g., 1-5%) to aid solubility.
-
Perform a serial dilution to create a concentration series ranging from approximately 0.1x to 10x the expected dissociation constant (KD).
-
-
SPR Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the analyte concentrations sequentially, from lowest to highest, over the protein and reference surfaces.
-
Allow for an association phase (typically 60-120 seconds) followed by a dissociation phase (120-300 seconds) where only running buffer flows over the chip.
-
Between each analyte injection, regenerate the surface using a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk effects.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.
-
The fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).[12]
Principle of Operation: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein (α7 nAChR), and a syringe contains the ligand (this compound). The ligand is titrated into the sample cell in small, precise injections. If binding is exothermic, the sample cell becomes warmer than the reference cell, and the instrument reduces the power to the sample cell heater to maintain zero temperature difference. If endothermic, power is increased. The measured power change is proportional to the heat of interaction.[11]
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC Thermodynamic Analysis
-
Sample Preparation:
-
Express and purify the α7 nAChR-ECD.
-
Dialyze both the protein and the small molecule extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Mismatched buffers are a common source of artifacts.
-
Accurately determine the concentrations of both protein and ligand solutions.
-
Degas all solutions immediately before use to prevent air bubbles in the cells.
-
-
ITC Experiment Setup:
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (number, volume, and spacing of injections).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) that is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) until the binding sites are saturated and the heat signal returns to the baseline heat of dilution.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Microscale Thermophoresis (MST): Affinity in Solution
MST is a powerful, immobilization-free technique for quantifying molecular interactions in solution.[13] It measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis, which is sensitive to changes in size, charge, and hydration shell upon binding.[14]
Principle of Operation: In a typical MST experiment, one binding partner (the α7 nAChR protein) is fluorescently labeled. A microscopic temperature gradient is induced by an IR laser, and the movement of the fluorescent molecules is monitored. When the unlabeled ligand (this compound) binds to the labeled protein, the complex's thermophoretic properties change, leading to a different movement pattern. By titrating the ligand and measuring this change, a binding curve can be generated to determine the KD.[15]
Caption: Experimental workflow for Microscale Thermophoresis (MST).
Experimental Protocol: MST Affinity Determination
-
Protein Labeling:
-
Label the purified α7 nAChR-ECD with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins or an amine-reactive dye) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column. The final labeled protein concentration should be in the low nanomolar range.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the unlabeled small molecule ligand in the assay buffer. The highest concentration should be at least 20-fold higher than the expected KD.
-
Mix each ligand dilution with a constant concentration of the labeled protein. Allow the samples to incubate to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply a temperature gradient using an IR laser and monitor the change in fluorescence in the heated spot over time.
-
-
Data Analysis:
-
The change in normalized fluorescence (Fnorm, the ratio of fluorescence after and before the temperature jump) is plotted against the logarithm of the ligand concentration.
-
The resulting sigmoidal binding curve is fitted with a KD model using the instrument's analysis software to determine the dissociation constant.
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a groundbreaking method that allows for the direct measurement of a drug binding to its target in intact cells or tissues.[16] It provides invaluable proof of target engagement in a physiologically relevant environment, which is the ultimate validation for any drug candidate.[17]
Principle of Operation: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a protein binds to a ligand, it generally becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction. The amount of target protein remaining in the soluble fraction at each temperature is quantified (e.g., by Western blot). A positive binding event results in a shift of the protein's melting curve to a higher temperature (a positive ΔTm).[18][19]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing or overexpressing human α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells).
-
Treat cells with either this compound at a saturating concentration (e.g., 10-50 µM) or a vehicle control (e.g., DMSO). Incubate for a sufficient time (e.g., 1 hour) to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 37°C to 65°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.[20]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction containing non-denatured proteins from the aggregated proteins and cell debris by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble α7 nAChR at each temperature point using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble α7 nAChR remaining (relative to the 37°C sample) against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
-
An isothermal dose-response (ITDR) experiment can also be performed by heating cells treated with a range of compound concentrations to a single, fixed temperature (chosen from the melt curve) to determine a cellular EC50 for target engagement.[21]
Comparative Analysis of Orthogonal Methods
Each of these techniques provides a different piece of the binding puzzle. By combining their outputs, we can construct a comprehensive and trustworthy profile of the interaction between this compound and the α7 nAChR.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Affinity (KD) | Thermal Stability Shift (ΔTm) |
| Principle | Mass change at a surface (refractive index) | Heat change in solution | Molecular motion in a temperature gradient | Ligand-induced protein thermal stabilization |
| System | Purified Protein (Immobilized) | Purified Protein (in solution) | Purified Protein (in solution) | Intact Cells, Lysates, or Tissues |
| Label Requirement | Label-free | Label-free | Requires fluorescent label on protein | Label-free (requires specific antibody for detection) |
| Throughput | Medium to High | Low to Medium | High | Medium to High |
| Sample Consumption | Low | High | Very Low | Low (per data point) |
| Hypothetical Data | ka: 1.5 x 105 M-1s-1kd: 7.5 x 10-3 s-1KD: 50 nM | KD: 65 nM ΔH: -8.5 kcal/molTΔS: -2.2 kcal/moln: 0.98 | KD: 80 nM | Tm (Vehicle): 48.2°CTm (Compound): 52.5°CΔTm: +4.3°C |
This multi-faceted approach provides a self-validating system. The KD values obtained from SPR, ITC, and MST should be in reasonable agreement. ITC provides the thermodynamic drivers of the interaction—in our hypothetical case, the binding is enthalpy-driven. Finally, CETSA confirms that this binding event occurs within the complex milieu of a living cell, providing the ultimate physiological validation. This rigorous, orthogonal approach ensures the highest level of confidence in the characterization of this compound as a bona fide ligand for the α7 nicotinic acetylcholine receptor.
References
-
Variations in binding affinities of the peripheral nicotinic acetylcholine receptor can be attributed to endogenous acetylcholine. PubMed. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Real examples of Graphviz. Medium. Available at: [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at: [Link]
-
Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. PubMed Central. Available at: [Link]
-
Raw and injection heat-normalized thermodynamic traces for the binding... ResearchGate. Available at: [Link]
-
CETSA. Pelago Bioscience. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]
-
The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. Available at: [Link]
-
Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. Available at: [Link]
-
Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. ResearchGate. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Datasets of text - GraphViz examples? Graphviz Forum. Available at: [Link]
-
CETSA. Pelago Bioscience. Available at: [Link]
-
A robust CETSA data analysis automation workflow for routine screening. Genedata. Available at: [Link]
-
Expression and purification of human alpha-7 nicotinic acetylcholine receptor extracellular domain in Pichia pastoris. ScienceAsia. Available at: [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed. Available at: [Link]
-
Crystallization scale purification of α7 nicotinic acetylcholine receptor from mammalian cells using a BacMam expression system. PubMed. Available at: [Link]
-
Chapter 4 Complete protocols | DataViz protocols. Joachim Goedhart. Available at: [Link]
-
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. Available at: [Link]
-
MicroScale Thermophoresis. NanoTemper Technologies. Available at: [Link]
-
Protein Thermal Shift: How to use the data analysis software (4/4). YouTube. Available at: [Link]
-
Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available at: [Link]
-
35 Diagrams and charts. The Epidemiologist R Handbook. Available at: [Link]
-
(PDF) Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. ResearchGate. Available at: [Link]
-
Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. Available at: [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies. Available at: [Link]
-
Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. Available at: [Link]
-
Drawing a signal-flow diagram as in SICP. Stack Overflow. Available at: [Link]
-
Biacore™ systems in small molecule drug discovery. Cytiva. Available at: [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ScieNFT. Available at: [Link]
-
Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Available at: [Link]
-
Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. PubMed. Available at: [Link]
Sources
- 1. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. biosensingusa.com [biosensingusa.com]
- 11. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
Comparative study of pyridine isomers in drug design
Regiochemistry, Physicochemical Properties, and Metabolic Fates
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, often used to optimize solubility, modulate basicity, or serve as a bioisostere for phenyl rings. However, the choice between 2-pyridyl , 3-pyridyl , and 4-pyridyl attachment points is rarely arbitrary. It dictates the molecule's electronic landscape, metabolic liability, and off-target toxicity profile.
This guide objectively compares these three regioisomers, providing experimental data and decision-making frameworks for drug design professionals.
| Feature | 2-Pyridyl | 3-Pyridyl | 4-Pyridyl |
| Electronic Effect | Strong electron-withdrawing (Inductive -I) | Moderate electron-withdrawing (Inductive -I) | Strong electron-withdrawing (Resonance -R) |
| Basicity (pKa) | Low (often < 4 when substituted) | Moderate (similar to pyridine ~5.2) | High (can be >9 with EDGs) |
| Metabolic Risk | Low N-oxidation (steric block); Reactive metabolite risk (if amino-subst.) | Moderate; "Soft spot" for CYP oxidation | High N-oxidation liability |
| Key Utility | Solubility enhancer; Chelation; Intramolecular H-bonding | "Benign" phenyl bioisostere; Dipole modulation | Solubility spike (high pKa); H-bond acceptor |
Physicochemical Profiling
The position of the nitrogen atom relative to the pharmacophore attachment point fundamentally alters the acid-base properties of the molecule. This is most clearly seen when comparing amino-pyridine derivatives, a common motif in kinase inhibitors.
2.1 Basicity and Solubility (pKa Data)
The pKa of the pyridine nitrogen is tunable based on the isomer selected. This directly impacts LogD and aqueous solubility at physiological pH (7.4).
Table 1: Comparative pKa values of Mono-Amino Pyridines Note: These values illustrate the electronic influence of the nitrogen position relative to an electron-donating substituent.
| Isomer | Structure | pKa (Conj. Acid) | Mechanistic Rationale |
| 2-Aminopyridine | 2-NH₂-Py | 6.86 | Resonance stabilization of the protonated cation is possible, but inductive withdrawal by adjacent N limits basicity compared to 4-isomer. |
| 3-Aminopyridine | 3-NH₂-Py | 6.00 | No resonance stabilization of the cation. Basicity is driven primarily by the ring nitrogen, slightly increased by the amino group's inductive effect.[1] |
| 4-Aminopyridine | 4-NH₂-Py | 9.17 | Highest Basicity. Strong resonance contribution stabilizes the cation (quinoid-like resonance form), making it highly basic and soluble. |
2.2 Geometric Considerations (Exit Vectors)
-
2-Pyridyl: Introduces a "kink" in the chain (approx 60° angle). Capable of forming planar intramolecular hydrogen bonds (e.g., with an amide NH), which can improve permeability by "hiding" the donor/acceptor pair (pseudo-ring formation).
-
3-Pyridyl: Mimics the meta-substitution of a phenyl ring (120° angle). Often used as a direct bioisostere for a phenyl group to lower LogP without drastically changing geometry.
-
4-Pyridyl: Linear extension (180° angle). Maximizes the distance of the nitrogen from the scaffold, often projecting it into solvent space to interact with water or specific residues (e.g., hinge region binding in kinases).
Metabolic Stability & Reactivity
Metabolic attrition is a primary failure mode. The pyridine nitrogen is a "soft spot" for oxidation by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).
3.1 N-Oxidation Liability
-
4-Pyridyl: Most exposed nitrogen lone pair. Highly susceptible to N-oxidation. The resulting N-oxide is often a stable metabolite but can be a structural alert for idiosyncratic toxicity or rapid clearance.
-
2-Pyridyl: Sterically hindered. Substitution at the 2-position (attachment to the scaffold) often blocks the approach of metabolic enzymes to the nitrogen, significantly reducing N-oxide formation.
-
3-Pyridyl: Intermediate risk. The nitrogen is accessible, but less activated than the 4-position in many electronic environments.
3.2 Visualization: Metabolic Decision Pathways
The following diagram illustrates the divergent metabolic fates of pyridine isomers.
Caption: Comparative metabolic fates. 2-pyridyl isomers often evade N-oxidation due to steric shielding, whereas 4-pyridyl isomers are prone to rapid N-oxidation.
Toxicological Considerations
While pyridines are generally safe, specific isomers carry structural alerts.
-
2-Aminopyridine Alert: This substructure can be metabolically activated to form reactive iminoquinone species, capable of covalent binding to proteins (hepatotoxicity risk). Furthermore, simple 2-aminopyridines are associated with CNS toxicity (seizures).
-
4-Aminopyridine (Fampridine): A potassium channel blocker used in Multiple Sclerosis. It has a narrow therapeutic index; high systemic concentrations lead to seizure activity. Use as a scaffold requires careful checking of channel activity (hERG/Kv1.1).
-
3-Pyridyl: Generally considered the most "benign" isomer toxicologically, lacking the specific resonance-driven reactivity of the 2- and 4-amino variants.
Experimental Protocols
To validate the choice of isomer, the following protocols should be executed.
Protocol A: Comparative Microsomal Stability (N-Oxide Focus)
Objective: Determine the metabolic clearance and specifically identify N-oxide formation, which may not be detected in standard loss-of-parent assays.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH Regenerating System
-
Test Compounds (2-, 3-, 4-isomers)[2]
-
LC-MS/MS (Triple Quadrupole)[3]
Workflow:
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile (containing internal standard).
-
Analysis (Critical Step):
Protocol B: Potentiometric pKa Determination
Objective: Accurately measure the pKa to predict solubility and lysosomal trapping.
Workflow:
-
Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a cosolvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0%.
-
Titration: Use a standardized HCl or KOH titrant (0.1 M) under inert gas (Argon) to prevent CO₂ absorption.
-
Data Processing: Plot pH vs. Volume. The inflection point (first derivative max) represents the pKa.
-
Expectation: 4-pyridyl isomers will show a higher pKa (more basic) than 3- or 2-pyridyls.
-
Decision Matrix: When to Use Which?
| Scenario | Recommended Isomer | Reasoning |
| Need to increase solubility | 4-Pyridyl | Highest pKa ensures ionization at gastric pH. |
| Need to lower LogP (Lipophilicity) | 3-Pyridyl | Reduces lipophilicity vs phenyl ring without introducing high basicity or reactivity. |
| Targeting a H-bond donor in a pocket | 2-Pyridyl | Nitrogen lone pair is often optimally placed for planar H-bonding (e.g., with hinge residues). |
| High Metabolic Clearance observed | 2-Pyridyl | Steric bulk at the attachment point blocks N-oxidation. |
| Avoiding hERG / CNS toxicity | 3-Pyridyl | Lowest risk of channel blocking or reactive metabolite formation. |
References
-
Structural Alerts for Toxicity. Chemical Research in Toxicology. (2020). "Designing around Structural Alerts in Drug Discovery." [Link]
-
Pyridine pKa Values. Journal of the Chemical Society. (1948).[1] "The ionization constants of some amino-acridines and amino-pyridines." [Link]
-
Metabolic Stability Strategies. Journal of Medicinal Chemistry. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities." [Link]
-
4-Aminopyridine Toxicity. Archives of Neurology. (1994).[5] "Comparison of 4-aminopyridine and 3,4-diaminopyridine in multiple sclerosis." [Link]
-
Hammett Constants for Pyridines. Journal of the Chemical Society B. (1970). "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups." [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
